4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329206. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(12)13-8/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLNRENPKAQTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318353 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51837-85-5 | |
| Record name | 51837-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of a specific derivative, 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine. Detailed experimental protocols for its synthesis via the Hantzsch thiazole reaction, comprehensive characterization methodologies, and a discussion of its potential biological relevance are presented. This document serves as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis via Hantzsch Thiazole Condensation
The most direct and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, typically thiourea, to form the thiazole ring.[6][7] For the target compound, the synthesis proceeds by reacting 2-bromo-1-(3,4-dimethoxyphenyl)ethanone with thiourea in an alcoholic solvent.
Experimental Protocol: Synthesis
Materials:
-
2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Absolute Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7-8). This deprotonates the amine and facilitates precipitation of the free base.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from ethanol to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the Hantzsch synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
Once synthesized and purified, the identity and purity of the compound must be confirmed using standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Citation |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [8] |
| Molecular Weight | 236.29 g/mol | [8] |
| Monoisotopic Mass | 236.06194880 Da | [8] |
| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)N)OC | [8] |
| InChIKey | QNLNRENPKAQTMJ-UHFFFAOYSA-N | [8] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristic Signals |
| FT-IR (KBr, cm⁻¹) | ~3400-3200: N-H stretching (amine); ~3100-3000: Aromatic C-H stretching; ~2950-2850: Aliphatic C-H stretching (methoxy); ~1630: C=N stretching (thiazole ring); ~1590, ~1520: C=C aromatic ring stretching; ~1250, ~1020: C-O stretching (methoxy ether).[4][9][10] |
| ¹H NMR (DMSO-d₆, ppm) | ~7.2-7.0: Multiplet or series of doublets/doublet of doublets (3H, aromatic protons); ~6.8: Singlet (1H, thiazole C5-H); ~6.5: Broad singlet (2H, -NH₂); ~3.8: Two singlets (6H, two -OCH₃ groups).[11][12] |
| ¹³C NMR (DMSO-d₆, ppm) | ~168: C2 (amine-bearing carbon); ~149-148: C3' & C4' (methoxy-bearing aromatic carbons); ~145: C4 (thiazole ring); ~127: C1' (aromatic quaternary); ~118-111: C2', C5', C6' (aromatic CH); ~105: C5 (thiazole ring); ~56: -OCH₃ carbons.[11][12] |
| Mass Spec. (ESI-MS) | m/z: 237.0692 [M+H]⁺, 259.0512 [M+Na]⁺. |
Experimental Protocols: Characterization
-
Fourier Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically in the range of 4000–400 cm⁻¹.[13]
-
Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data and assign the observed chemical shifts, multiplicities, and integration values to the respective protons and carbons of the structure.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts like [M+Na]⁺.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Biological Relevance & Potential Signaling Pathways
The 2-aminothiazole scaffold is a cornerstone in modern drug discovery, recognized for its ability to interact with a variety of biological targets.[6] Derivatives of this class have shown potent anticancer, anti-inflammatory, and antimicrobial activities.[2][3]
A primary mechanism for the anticancer effects of many 2-aminothiazole derivatives is the inhibition of protein kinases.[2][14] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer. The 2-aminothiazole core is a key pharmacophore in several clinically approved kinase inhibitors, such as Dasatinib, which targets multiple tyrosine kinases.[14][15] By blocking the ATP-binding site of oncogenic kinases, these inhibitors can halt downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][14]
Conceptual Signaling Pathway Diagram
Caption: Potential mechanism of action via kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C11H12N2O2S | CID 332397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Action of 2-Aminothiazole Derivatives in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anti-cancer agents, including the FDA-approved drug Dasatinib.[1][2] This technical guide delves into the core mechanisms through which 2-aminothiazole derivatives exert their cytotoxic effects on cancer cells, providing a comprehensive overview of the latest research findings, detailed experimental protocols, and a summary of quantitative data to aid in the development of next-generation cancer therapeutics.
Introduction to 2-Aminothiazole Derivatives in Oncology
2-aminothiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in oncology research due to their wide range of pharmacological activities.[3][4] These compounds have demonstrated potent efficacy against various human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[1][2] Their anti-cancer properties stem from their ability to modulate a variety of cellular processes, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[5]
Core Mechanisms of Action
The anticancer activity of 2-aminothiazole derivatives is multifaceted, involving several key mechanisms that often work in concert to suppress tumor growth.
Induction of Apoptosis
A primary mechanism by which 2-aminothiazole derivatives eliminate cancer cells is through the induction of apoptosis. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Modulation of Bcl-2 Family Proteins: Many 2-aminothiazole derivatives have been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, they can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. 2-aminothiazole derivatives have been observed to induce the cleavage and activation of key caspases, including caspase-3 and caspase-9.[1][6] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. Some derivatives have also been shown to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
The Expanding Therapeutic Landscape of Novel Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its versatile structure allows for extensive functionalization, leading to the development of novel derivatives with potent and selective therapeutic properties.[1][4] This technical guide provides an in-depth overview of recent advancements in the biological evaluation of novel thiazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity of Novel Thiazole Derivatives
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[5][6] The mechanisms of action are diverse, often involving the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[7][8]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of recently developed thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: Cytotoxic Activity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | |
| A549 (Lung) | 0.97 ± 0.13 | [9] | |
| 5d | HepG2 (Liver) | 0.3 | |
| 5e | HepG2 (Liver) | 0.4 | [10] |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |
| HepG2 (Liver) | 7.26 ± 0.44 | [11] | |
| 3b | PI3Kα | 0.086 ± 0.005 | [12] |
| mTOR | 0.221 ± 0.014 | [12] | |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 µg/mL | [13] |
| A549 (Lung) | 12.0 ± 1.73 µg/mL | [13] | |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [14] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Key Signaling Pathways Targeted by Anticancer Thiazoles
Several critical signaling pathways are modulated by these novel thiazole compounds. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.
One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[7] Thiazole derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3Kα and mTOR.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel thiazole compounds.
Another important target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is common in various cancers, leading to uncontrolled cell growth.[15] Novel thiazole derivatives have shown promise as EGFR inhibitors.[14][15]
Caption: Thiazole derivatives as inhibitors of the EGFR signaling pathway.
Experimental Protocols: Anticancer Activity
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 24-72 hours. A vehicle control (e.g., DMSO) is also included.[16][17]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial and Antifungal Activity of Novel Thiazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[18][19]
Quantitative Antimicrobial and Antifungal Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5e | B. subtilis | 15.6 | [18] |
| S. aureus | 15.6 | [18] | |
| 5h | E. coli | 31.25 | [18] |
| B. subtilis | 31.25 | [18] | |
| Thiazole Derivative | C. albicans | 0.008–7.81 | [20] |
| ER-30346 | Pathogenic Fungi | Potent in vitro activity | [21] |
| 43a | S. aureus | 16.1 µM | [19] |
| E. coli | 16.1 µM | [19] | |
| 37c | Bacteria | 46.9 - 93.7 | [19] |
| Fungi | 5.8 - 7.8 | [19] |
Mechanism of Action: Antifungal Thiazoles
Many azole antifungals, including thiazole derivatives, function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[22] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately resulting in fungal cell death.[22]
Caption: Mechanism of action of thiazole antifungals via inhibition of ergosterol biosynthesis.
Experimental Protocols: Antimicrobial Activity
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[23]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The thiazole compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity of Novel Thiazole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant activity in preclinical models.[24]
Quantitative Anti-inflammatory Activity Data
The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of Thiazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |
| 3c | - | up to 44 | - | [24] |
| 3d | - | up to 41 | - | [24] |
| Benzothiazole Acetamides | - | 88 - 95 (of standard) | - | [25] |
Experimental Protocols: Anti-inflammatory Activity
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[24]
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test thiazole compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide).[24]
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
The thiazole nucleus remains a highly privileged scaffold in the design and development of novel therapeutic agents. The compounds highlighted in this guide demonstrate the significant potential of thiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The provided quantitative data, mechanistic insights, and detailed experimental protocols offer a valuable resource for researchers in the field. Further optimization of these lead compounds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is anticipated to yield next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jptcp.com [jptcp.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. jchemrev.com [jchemrev.com]
- 20. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
The Structural Blueprint for Activity: A Deep Dive into 4-Phenyl-1,3-thiazol-2-amine Analogs
A Technical Guide for Researchers and Drug Development Professionals
The 4-phenyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this versatile molecular framework, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular targets like tubulin and various kinases.
Tubulin Polymerization Inhibition
A notable series of N,4-diaryl-1,3-thiazol-2-amines has been investigated for their ability to inhibit tubulin polymerization, a critical process for cell division. The SAR studies reveal that substitutions on the N-phenyl ring and the 4-phenyl ring play a crucial role in determining the antiproliferative activity.
Table 1: Antiproliferative Activity of N,4-diaryl-1,3-thiazol-2-amine Analogs against Cancer Cell Lines
| Compound | R1 (N-phenyl) | R2 (4-phenyl) | SGC-7901 IC50 (μM) | MGC-803 IC50 (μM) | Bcap-37 IC50 (μM) |
| 10s | 2,4-dimethoxy | 4-methoxy | 0.36 | 0.42 | 0.86 |
| 10u | 2,4-dimethoxy, N-methyl | 4-methoxy | > 40 | > 40 | > 40 |
| 10v | 2,4-dimethoxy, N-acetyl | 4-methoxy | 15.23 | 19.85 | 26.41 |
Data compiled from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1]
The data clearly indicates that the presence of a free amine at the thiazole C2 position is essential for potent activity. N-alkylation (10u) or N-acylation (10v) leads to a dramatic decrease in antiproliferative effects compared to the unsubstituted analog (10s).[1] The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), was found to bind to the colchicine binding site of tubulin, leading to cell cycle arrest at the G2/M phase.[1]
Kinase Inhibition
The 4-phenyl-1,3-thiazol-2-amine scaffold has also been successfully employed in the development of potent kinase inhibitors, targeting enzymes such as Aurora kinases and p38 MAP kinase, which are often dysregulated in cancer.
For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[2] A key finding from these studies was that a substituent at the para-position of the aniline ring was crucial for potent and selective Aurora kinase inhibition.[2] One of the lead compounds from this series, CYC116, demonstrated oral bioavailability and anticancer activity.[2]
In a separate study, a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[3] Optimization of these compounds for their ADME (absorption, distribution, metabolism, and elimination) profiles led to the identification of orally active candidates that effectively blocked the in vivo production of TNF-α.[3]
Antimicrobial and Antiprotozoal Activity
The versatility of the 4-phenyl-1,3-thiazol-2-amine scaffold extends to the development of agents against microbial and protozoal infections.
A variety of derivatives have been synthesized and screened for their antibacterial and antifungal activities.[4][5] For example, a series of 2-[2′-{2″-aryl-4-oxo-1,3-thiazolidene}-acetylamino]-4-phenyl-1,3-thiazoles were synthesized and evaluated for their antimicrobial properties.[4]
Furthermore, 4-phenyl-1,3-thiazol-2-amines have been investigated as potential scaffolds for new antileishmanial agents.[6] In a study screening eight such compounds against Leishmania amazonensis, four exhibited significant anti-promastigote activity with good selectivity indexes.[6] A parabolic correlation was observed between the lipophilicity (CLogP) and the antileishmanial activity, suggesting that this physicochemical property is a key determinant for biological efficacy in this series.[6]
Table 2: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Analogs
| Compound | R (4-phenyl) | IC50 (μM) vs. L. amazonensis | Selectivity Index (SI) |
| 3 | 4-Chloro | 46.63 | 26.11 |
| 4 | 4-Bromo | 53.12 | 4.80 |
| 6 | 4-Nitro | 20.78 | 5.69 |
Data from a study on 4-phenyl-1,3-thiazol-2-amines as antileishmanial agents.[6]
Experimental Protocols
General Synthesis of 2-Amino-4-phenyl-1,3-thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 4-phenyl-1,3-thiazol-2-amine core.
Procedure:
-
Synthesis of α-bromoacetophenone: A substituted acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the corresponding α-bromoacetophenone.
-
Cyclocondensation: The α-bromoacetophenone is then reacted with a substituted thiourea in a solvent such as ethanol. The reaction mixture is typically refluxed to facilitate the cyclocondensation, leading to the formation of the 2-amino-4-phenyl-1,3-thiazole derivative.[7][8]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The 4-phenyl-1,3-thiazol-2-amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity against a range of targets. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to build upon this knowledge and advance the development of new drugs based on this versatile heterocyclic core. Future efforts in this area will likely focus on further refining the selectivity and pharmacokinetic properties of these promising compounds to translate their potent in vitro activities into clinical success.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Anticancer Evaluation of 2-Aminothiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the in vitro evaluation of 2-aminothiazole analogs as anticancer agents, detailing their cytotoxic activities, underlying mechanisms of action, and the experimental methodologies for their assessment.
Data Presentation: Cytotoxic Activity of 2-Aminothiazole Analogs
A substantial body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a wide spectrum of human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this anti-proliferative activity. The following table summarizes the in vitro cytotoxicity of selected 2-aminothiazole derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[2][3] |
| A549 (Lung Cancer) | Strong antiproliferative activity[2][3] | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[3] |
| SHG-44 (Glioma) | 4.03 µM[3] | |
| TH-39 | K562 (Leukemia) | 0.78 µM[3] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[3] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[3] | |
| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast Cancer) | 17.2 ± 1.9 μM |
| A549 (Lung Cancer) | 19.0 ± 3.2 μM | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast Cancer) | 0.8 µM[4] |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide (31) | - | Potent inhibitory effect on KPNB1 and anticancer activity[4] |
| Compound 1 (a 2-aminothiazole derivative) | SK-OV3 and HeLa | Nanomolar concentration range[5] |
Core Mechanisms of Anticancer Activity
The anticancer activity of 2-aminothiazole derivatives is primarily attributed to their ability to induce apoptosis and cause cell cycle arrest.[2]
Induction of Apoptosis
Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells.[2] A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to the initiation of the intrinsic apoptotic pathway. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9.[6] Activated caspase-3 then cleaves essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]
Caption: Intrinsic pathway of apoptosis induced by 2-aminothiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[2] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cells from progressing through the division cycle.[3][5] For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells, while others cause G2/M arrest in various cancer cell lines.[3][5] This arrest is often associated with the modulation of key cell cycle regulatory proteins.
Caption: Cell cycle arrest at G0/G1 and G2/M phases by 2-aminothiazole analogs.
Experimental Protocols
A generalized workflow for the in vitro anticancer evaluation of 2-aminothiazole derivatives is outlined below, followed by detailed protocols for key experiments.
Caption: General experimental workflow for in vitro anticancer evaluation.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability and proliferation.[8]
Materials:
-
96-well plates
-
Cancer cell lines
-
Appropriate cell culture medium with fetal bovine serum (FBS) and antibiotics
-
2-aminothiazole derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8][10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][10]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly to ensure complete solubilization.[9]
-
Absorbance Measurement: Record the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value can then be determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL, DNase free)[11]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells and centrifuge at 1200 rpm for 5 minutes.[11]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[11]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and resuspend the cells in 1 mL of PBS. Repeat the wash step.[11]
-
RNase Treatment: Add 100 µL of RNase A solution and incubate at room temperature for 5 minutes to remove RNA.[11]
-
PI Staining: Add 400 µL of PI staining solution and incubate for 5 to 10 minutes at room temperature, protected from light.[11]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the single-cell population and analyze the DNA content based on the PI fluorescence intensity.[11]
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.[12]
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. The detection of an 89 kDa fragment of PARP is a recognized marker of apoptotic signaling.[7] The ratio of pro- to anti-apoptotic proteins can provide insights into the signaling pathways involved.[12]
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
Introduction
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an amine group.[1] Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The presence of the dimethoxyphenyl group can influence the molecule's solubility, reactivity, and interactions with biological targets.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, relevant experimental protocols, and its biological context for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [1][3][4] |
| Molecular Weight | 236.29 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 51837-85-5 | [3][4] |
| Monoisotopic Mass | 236.06194880 Da | [3] |
| Predicted XLogP3 | 2.2 | [3][5] |
| Hydrogen Bond Donors | 1 (from the amine group) | [3] |
| Hydrogen Bond Acceptors | 4 (2 oxygen, 2 nitrogen atoms) | [3] |
| Rotatable Bond Count | 3 | [3] |
| Polar Surface Area (PSA) | 85.6 Ų | [3] |
| Predicted Boiling Point | 394.6 °C | [6] |
| Predicted Density | 1.258 g/cm³ | [6] |
| Predicted Refractive Index | 1.608 | [6] |
| Predicted Flash Point | 192.5 °C | [6] |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of this compound. Below are representative protocols for its synthesis and the determination of a key physicochemical parameter.
Synthesis via Hantzsch Thiazole Synthesis
A common and established method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This protocol involves the reaction of an α-haloketone with a thiourea derivative.
Workflow for Hantzsch Thiazole Synthesis
References
- 1. CAS 51837-85-5: this compound [cymitquimica.com]
- 2. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H12N2O2S | CID 332397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - this compound (C11H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
Spectroscopic analysis (NMR, IR, Mass Spec) of synthesized thiazole derivatives
An In-depth Technical Guide to the Spectroscopic Analysis of Synthesized Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6] The precise synthesis and characterization of these derivatives are paramount for the development of new therapeutic agents.[2] This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure of newly synthesized thiazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.[7] For thiazole derivatives, both ¹H and ¹³C NMR provide invaluable information about the substitution pattern and electronic environment of the heterocyclic ring.[8][9]
¹H NMR Spectroscopy
Proton NMR spectra reveal the chemical environment of hydrogen atoms. The chemical shifts (δ) of protons on the thiazole ring are highly dependent on their position and the nature of the substituents.
-
H-2 Proton: Typically resonates downfield due to the influence of the adjacent electronegative nitrogen and sulfur atoms.
-
H-4 Proton: Its chemical shift is influenced by substituents at positions 2 and 5.
-
H-5 Proton: Generally the most upfield of the ring protons, its position is sensitive to adjacent substituents.[10]
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons are also characteristic:
-
C-2 Carbon: Often appears significantly downfield, influenced by both heteroatoms.
-
C-4 Carbon: Resonates at a higher field than C-2.
-
C-5 Carbon: Typically the most upfield of the ring carbons.[11]
Quantitative NMR Data for Thiazole Derivatives
The following table summarizes typical chemical shift ranges for the thiazole nucleus. Note that these values can vary significantly based on solvent and substituent effects.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) |
| ¹H | H-2 | 8.5 - 9.0 |
| ¹H | H-4 | 7.8 - 8.2 |
| ¹H | H-5 | 7.2 - 7.6 |
| ¹³C | C-2 | 150 - 170 |
| ¹³C | C-4 | 130 - 145 |
| ¹³C | C-5 | 105 - 125 |
Experimental Protocol: NMR Analysis
This protocol outlines the standard procedure for acquiring NMR spectra for a purified solid thiazole derivative.[7][12]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thiazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved.
-
Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: Set the spectral width to 0-12 ppm, acquisition time to 2-4 seconds, and relaxation delay to 1-5 seconds to ensure full relaxation of protons.[7]
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical Parameters: Set the spectral width to 0-200 ppm, acquisition time to 1-2 seconds, and relaxation delay to 2-5 seconds.[7]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign signals to specific protons in the molecule.[14] Assign the signals in the ¹³C NMR spectrum. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]
Characteristic Vibrational Frequencies
For thiazole derivatives, IR spectroscopy can confirm the presence of the thiazole ring and identify various substituents.
-
Thiazole Ring Vibrations: The skeletal vibrations of the thiazole ring typically appear in the fingerprint region (1650-700 cm⁻¹). Key bands include C=N stretching, C=C stretching, and C-S stretching.[16][17]
-
Substituent Vibrations: Other functional groups attached to the ring will have their own characteristic absorption bands (e.g., C=O stretch for ketones/amides, N-H stretch for amines).
Quantitative IR Data for Thiazole Derivatives
The following table summarizes key IR absorption bands characteristic of the thiazole core structure.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=N Stretching | 1620 - 1500 | Medium to Strong |
| C=C Stretching (ring) | 1550 - 1450 | Medium to Strong |
| C-H Stretching (aromatic) | 3110 - 3050 | Weak to Medium |
| Ring Skeletal Vibrations | 1450 - 1000 | Multiple, variable |
| C-S Stretching | 800 - 700 | Weak to Medium |
Source: Data compiled from multiple spectroscopic studies of thiazole derivatives.[16][18]
Experimental Protocols: IR Analysis
For solid samples, the KBr pellet and thin solid film methods are most common.
Protocol A: KBr Pellet Method [19]
-
Grinding: Finely grind 1-2 mg of the solid thiazole derivative using an agate mortar and pestle.
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly until a homogeneous powder is obtained.[19]
-
Pellet Formation: Place the mixture into a pellet die and apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[19]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[7]
Protocol B: Thin Solid Film Method [20]
-
Dissolution: Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).
-
Film Casting: Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[20]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[20]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[7]
Fragmentation Patterns of Thiazole Derivatives
Under electron impact (EI) ionization, thiazole derivatives undergo characteristic fragmentation. Understanding these pathways is crucial for structural confirmation.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight.
-
Key Fragmentations: A common pathway involves the cleavage of the thiazole ring. The loss of a nitrogen molecule (N₂) is a characteristic fragmentation for some related heterocyclic systems.[21] Other fragmentations include the loss of substituents and cleavage of the C-S bonds.[22][23] The specific fragmentation pattern can serve as a fingerprint for a particular thiazole derivative.[24]
Common Mass Spectral Fragments
| Fragmentation Process | Description |
| [M]⁺ | Molecular ion, provides the molecular weight of the compound. |
| Ring Cleavage | Fragmentation of the thiazole ring into smaller charged species. |
| Loss of Substituents | Cleavage of bonds between the ring and its substituents (e.g., loss of an alkyl or aryl group). |
| [M-HCN]⁺ | Loss of a hydrogen cyanide molecule from the ring. |
| [M-C₂H₂S]⁺ | Loss of a thioacetylene fragment, indicative of ring rupture. |
Note: The specific fragments observed depend heavily on the compound's structure and the ionization method used.[22][25]
Experimental Protocol: Direct Infusion MS
Direct infusion is a simple method for introducing a pure, dissolved sample directly into the mass spectrometer, which is useful when chromatographic separation is not required.[26][27]
-
Sample Preparation: Prepare a dilute solution of the purified thiazole derivative (typically 1-10 µg/mL) in a volatile, mass spectrometry-compatible solvent (e.g., acetonitrile or methanol, often with 0.1% formic acid for positive ionization mode).
-
Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump.[26]
-
Direct Infusion: Connect the syringe to the mass spectrometer's ion source (e.g., electrospray ionization, ESI) via a capillary. Infuse the sample at a constant, low flow rate (e.g., 1-10 µL/min).[28]
-
Data Acquisition: Acquire the mass spectrum over the desired m/z range. For accurate mass measurements and elemental composition determination, a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer is recommended.[7]
-
Tandem MS (MS/MS): To study fragmentation, select the molecular ion peak ([M+H]⁺ or M⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Visualized Workflows
Diagrams created with Graphviz illustrate the logical flow of spectroscopic analysis in the characterization of thiazole derivatives.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
Caption: Logical flow for integrating multi-spectroscopic data.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. azooptics.com [azooptics.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. article.sapub.org [article.sapub.org]
- 24. [PDF] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. | Semantic Scholar [semanticscholar.org]
- 25. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 26. m.youtube.com [m.youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
The Rise of 2-Aminothiazoles: A Technical Guide to Their Discovery as Potent Kinase Inhibitors
For Immediate Release
In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Among the privileged scaffolds that have emerged, the 2-aminothiazole core has proven to be a remarkably versatile template for the design of novel kinase inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of 2-aminothiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
The 2-aminothiazole scaffold has been successfully employed to generate inhibitors against a range of critical kinase targets, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, Src family kinases, and Bruton's tyrosine kinase (BTK). Notably, this chemical moiety is a key component of several clinically approved drugs and late-stage clinical candidates, underscoring its significance in medicinal chemistry.
This guide will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, present detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.
Data Presentation: Inhibitory Activities of 2-Aminothiazole Derivatives
The following tables summarize the quantitative data for exemplary 2-aminothiazole derivatives against various kinase targets, providing a comparative overview of their potency.
Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by 2-Aminothiazole Derivatives
| Compound | Target | IC50 (nM) | Cell-Based Activity | Reference |
| Compound 14 | CDK2 | 1-10 | Induces apoptosis in A2780 ovarian carcinoma cells | [1][2][3] |
| SNS-032 (BMS-387032) | CDK2/cycE | 48 | Antiproliferative activity in A2780 cells (IC50 = 95 nM) | [4] |
| Compound 4 | CDK2 | 20 | --- | [5] |
| N-(5-Bromo-1,3-thiazol-2-yl)butanamide | CDK2 | 808 | --- | [5] |
Table 2: Inhibition of Aurora Kinases by 2-Aminothiazole Derivatives
| Compound | Target | IC50 (nM) | Cellular Effect | Reference |
| Unspecified Aminothiazole | Aurora A | Not specified | Decreased histone H3 serine 10 phosphorylation | [6][7][8] |
| Cefixime | GSK3b | 2550 | Favorable docking scores | [9] |
Table 3: Inhibition of Src Family Kinases by 2-Aminothiazole Derivatives
| Compound | Target | IC50 (nM) | In Vivo Efficacy | Reference |
| Dasatinib (BMS-354825) | Pan-Src | Subnanomolar to nanomolar | Currently in clinical trials for CML | [10] |
| Compound 12m | Pan-Src | Nanomolar to subnanomolar | ED50 ~5 mg/kg (inhibiting IL-2 ex vivo in mice) | [10][11] |
Table 4: Allosteric Modulation of Casein Kinase 2 (CK2) by 2-Aminothiazole Derivatives
| Compound | Target | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1 | CK2α | 27.7 | Non-ATP competitive | [12] |
| Compound 7 | CK2α | 3.4 | Allosteric inhibition | [12][13] |
| Compound 27 | CK2α | 0.6 | Allosteric, induces apoptosis in 786-O cells (EC50 = 5 µM) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines key experimental protocols employed in the characterization of 2-aminothiazole kinase inhibitors.
Protocol 1: General Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., CK2α)
-
Specific peptide substrate
-
[γ-³²P]ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (2-aminothiazole derivative) dissolved in DMSO
-
Positive control inhibitor
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.
-
Add the test compound or positive control to the respective wells. A no-inhibitor control (DMSO only) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Protocol 2: Cellular Proliferation Assay (e.g., MTS Assay)
This protocol is used to assess the effect of 2-aminothiazole derivatives on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A2780 ovarian carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (2-aminothiazole derivative) dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: In Vivo Efficacy Study (Murine Tumor Model)
This protocol outlines a general procedure for evaluating the antitumor activity of a 2-aminothiazole derivative in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cells for implantation
-
Test compound formulated for oral or intravenous administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule and route.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of 2-aminothiazole kinase inhibitors.
This technical guide serves as a comprehensive resource, consolidating key data and methodologies to facilitate further research and development in the promising field of 2-aminothiazole-based kinase inhibitors. The versatility of this scaffold, coupled with a deepening understanding of kinase biology, paves the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. audreyli.com [audreyli.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preliminary Antimicrobial Screening of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of the novel compound 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial effects against various pathogens.[1][2][3] This document outlines detailed experimental protocols for in vitro antimicrobial susceptibility testing, presents a framework for data interpretation, and explores potential mechanisms of action based on existing literature for related thiazole compounds. The guide is intended to serve as a foundational resource for researchers initiating antimicrobial drug discovery programs centered on this and similar chemical scaffolds.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Thiazole-containing compounds represent a promising class of heterocycles with diverse pharmacological properties.[1][2] The this compound scaffold combines the established antimicrobial potential of the thiazole ring with the 3,4-dimethoxyphenyl moiety, a substitution pattern present in various biologically active molecules. This guide details the essential steps for a preliminary in vitro evaluation of its antimicrobial activity.
Synthesis of this compound
The synthesis of the title compound can be achieved through established synthetic routes for 2-aminothiazole derivatives. A common and efficient method is the Hantzsch thiazole synthesis. This involves the condensation reaction of an α-haloketone with a thiourea derivative.
General Synthetic Pathway:
Caption: General synthetic route for this compound.
Experimental Protocols for Antimicrobial Screening
A tiered approach is recommended for the preliminary antimicrobial screening of this compound. This typically begins with qualitative screening to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.
Microbial Strains
A panel of clinically relevant and standard reference strains of bacteria and fungi should be used. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
Qualitative Antimicrobial Screening: Agar Disk Diffusion Method
The agar disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.
Methodology:
-
Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include positive control disks (containing a standard antibiotic like ciprofloxacin for bacteria and fluconazole for fungi) and a negative control disk (containing only the solvent).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Add a standardized inoculum of the microbial strain to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or by using a spectrophotometer to measure growth inhibition.
References
The Therapeutic Arsenal of 2-Aminothiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the therapeutic potential of 2-aminothiazole scaffolds, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying molecular mechanisms.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
2-Aminothiazole derivatives have shown significant promise as anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2][3]
Cytotoxicity Data
The in vitro cytotoxic activity of various 2-aminothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in Table 1, highlighting the potent anti-proliferative effects of this scaffold.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[3] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[2] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM[2] |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM[2] |
| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM[2] |
| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM[2] |
| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM[2] |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM[2] |
| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM[2] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM[2] |
| 52a | HeLa (Cervical Cancer) | 19.5 µM[2] |
| 52b | HeLa (Cervical Cancer) | 31.20 µM[2] |
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives.
Mechanisms of Anticancer Action
Apoptosis Induction: A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Treatment with 2-aminothiazole derivatives can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][5][6][7]
Figure 1: Apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest: In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[3][8] This arrest prevents the cells from entering mitosis and undergoing cell division. The mechanism often involves the inhibition of key regulatory proteins of the cell cycle, such as Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1.[5][6]
Figure 2: G2/M cell cycle arrest by 2-aminothiazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The 2-aminothiazole scaffold is a versatile pharmacophore for the development of potent antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10][11]
Antimicrobial Susceptibility Data
The in vitro antimicrobial efficacy of 2-aminothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Target Organism | MIC (µg/mL) |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4[9] |
| Piperazinyl derivative (121d) | Escherichia coli | 8[9] |
| Thiazolyl-thiourea derivative (124) | Staphylococcus aureus | 4 - 16[12] |
| Thiazolyl-thiourea derivative (124) | Staphylococcus epidermidis | 4 - 16[12] |
| Derivative 117 (R1 = OCH3) | Escherichia coli | Not specified, but showed remarkable efficacy[9][12] |
| Derivative 117 (R1 = CH3) | Escherichia coli | Not specified, but showed remarkable efficacy[9][12] |
| Compound 3 | Various bacterial strains | 0.23–0.7[11] |
| Compound 9 | Various fungal strains | 0.06–0.23[11] |
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives.
Anti-inflammatory Properties: Modulating the Inflammatory Response
Several 2-aminothiazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models.[13][14][15][16][17][18] The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory potential of novel compounds.
In Vivo Anti-inflammatory Data
The anti-inflammatory effect is quantified by measuring the reduction in paw volume or thickness after administration of the test compound compared to a control group.
| Compound/Derivative | Animal Model | Dose | Paw Edema Inhibition (%) |
| Compound 1 | Rat | 200 mg/kg | 96.31 (at 4h)[16] |
| Compound 3 | Rat | 200 mg/kg | 99.69 (at 4h)[16] |
| Ethanolic extract of Ficus virens (contains thiazole derivatives) | Mouse | 400 mg/kg | 66.46[18] |
| Naproxen (Standard) | Rat | 15 mg/kg | up to 81 (at 2h)[17] |
| Indomethacin (Standard) | Rat | 10 mg/kg | up to 54 (at 2-4h)[17] |
Table 3: In Vivo Anti-inflammatory Activity of Selected Compounds in the Carrageenan-Induced Paw Edema Model.
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Emerging evidence suggests that 2-aminothiazole derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative disorders.[19] Studies have shown their ability to protect neuronal cells from various toxic insults.
In Vitro Neuroprotection Data
The neuroprotective effects of 2-aminothiazole derivatives have been demonstrated in various in vitro models of neuronal damage.
| Compound/Derivative | Neuronal Model | Protective Effect |
| 4BrABT | Mouse neurons | Protected against glutamate-induced excitotoxicity and trophic stress[19] |
| 4BrABT | Rat astrocytes & oligodendrocytes | Protected against cisplatin-induced toxicity[19] |
Table 4: In Vitro Neuroprotective Activity of a 2-Aminothiazole Derivative.
Experimental Protocols
Synthesis of 2-Aminothiazole Scaffolds: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[10][20][21][22][23] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).
Figure 3: General workflow for Hantzsch thiazole synthesis.
Detailed Protocol:
-
Reactant Preparation: Dissolve the α-haloketone (e.g., α-bromoacetophenone) and thiourea in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically poured into an ice-water mixture. The pH is adjusted to basic (pH 8-9) with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][24][25][26][27][28]
Figure 4: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[28]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[25]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][26][29][30][31][32][33]
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well containing the antimicrobial dilution with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound.[13][14][15][16][17][18][34][35]
Detailed Protocol:
-
Animal Dosing: Administer the 2-aminothiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) via a suitable route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[34]
Conclusion
The 2-aminothiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The continued exploration of the structure-activity relationships and mechanisms of action of novel 2-aminothiazole derivatives holds great potential for addressing a multitude of unmet medical needs. This technical guide provides a foundational resource for researchers dedicated to harnessing the therapeutic power of this remarkable heterocyclic core.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 13. luvas.edu.in [luvas.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemhelpasap.com [chemhelpasap.com]
- 21. synarchive.com [synarchive.com]
- 22. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. clyte.tech [clyte.tech]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. atcc.org [atcc.org]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 31. standards.globalspec.com [standards.globalspec.com]
- 32. downloads.regulations.gov [downloads.regulations.gov]
- 33. researchgate.net [researchgate.net]
- 34. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
Application Note
This document provides a detailed protocol for the synthesis of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The thiazole moiety is a core structure in numerous pharmacologically active molecules. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.
The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring. The protocol involves a two-step process commencing with the bromination of 3',4'-dimethoxyacetophenone to yield the α-haloketone intermediate, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. This intermediate is then cyclized with thiourea to afford the target 2-aminothiazole derivative.
Reaction Scheme
Step 1: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone
Step 2: Hantzsch Thiazole Synthesis of this compound
Experimental Protocols
Part 1: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone
This procedure outlines the α-bromination of 3',4'-dimethoxyacetophenone.
Materials:
-
3',4'-Dimethoxyacetophenone
-
Benzyltrimethylammonium tribromide
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3',4'-dimethoxyacetophenone (1.0 g, 5.55 mmol) in a mixture of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the mixture with dichloromethane (80 mL) and wash with water (40 mL).
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 80 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
The product, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is obtained as a brown solid and can be used in the next step without further purification.
Part 2: Synthesis of this compound
This procedure details the cyclocondensation of the α-bromoketone with thiourea.
Materials:
-
2-bromo-1-(3,4-dimethoxyphenyl)ethanone
-
Thiourea
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 45 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain this compound.
Data Presentation
| Parameter | 2-bromo-1-(3,4-dimethoxyphenyl)ethanone | This compound |
| Molecular Formula | C₁₀H₁₁BrO₃ | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 259.10 g/mol | 236.29 g/mol |
| Appearance | Brown solid[1] | Solid |
| Yield | 83%[1] | ~98% (based on a similar synthesis) |
| Melting Point | 81-83 °C | Not explicitly found |
| ¹H NMR (CDCl₃) | δ 7.63 (s, 1H), 7.57 (d, J=2.1Hz, 1H), 6.94 (d, J=8.4Hz, 1H), 4.43 (s, 2H), 3.98 (s, 6H)[1] | Not explicitly found |
| ¹³C NMR | Not explicitly found | Not explicitly found |
| Mass Spec (MS) | Not explicitly found | Not explicitly found |
| IR (cm⁻¹) | Not explicitly found | Not explicitly found |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of novel thiazole derivatives on cancer cell lines. The protocols herein detail established cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1] Thiazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3] This document outlines detailed protocols for essential in vitro assays to characterize the cytotoxic profile of newly synthesized thiazole compounds.
Key Cytotoxicity Assays
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic potential of thiazole derivatives. The following assays provide insights into different aspects of cell death:
-
MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[4]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.
-
Annexin V/Propidium Iodide (PI) Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Data Presentation: Cytotoxicity of Thiazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various thiazole derivatives against different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Selected Thiazole Derivatives in Breast Cancer Cell Lines
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 5e | MCF-7 | 72 | 0.6648 | |
| Compound 5a | MDA-MB-231 | 72 | 1.51 | |
| Compound 4b | MDA-MB-231 | Not Specified | 3.52 | [5] |
| Compound 4c | MDA-MB-231 | Not Specified | 4.89 | [5] |
| Compound 4d | MDA-MB-231 | Not Specified | 1.21 | [5] |
| Compound 9 | MCF-7 | 48 | 14.6 ± 0.8 | [6] |
| Compound 11b | MCF-7 | 48 | 28.3 ± 1.5 | [6] |
| Compound 5b | MCF-7 | 24 | 0.2 ± 0.01 | [7] |
| Compound 5k | MDA-MB-468 | 24 | 0.6 ± 0.04 | [7] |
Table 2: IC50 Values of Selected Thiazole Derivatives in Ovarian and Cervical Cancer Cell Lines
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 5f | KF-28 (Ovarian) | 72 | 0.0061 | |
| Compound 5a | KF-28 (Ovarian) | 72 | 0.718 | |
| Compound 5b | KF-28 (Ovarian) | 72 | 3.374 | |
| Compound 5f | A2780 (Ovarian) | 72 | 2.34 | |
| Compound 5g | A2780 (Ovarian) | 72 | 7.45 | |
| Compound 5c | HeLa (Cervical) | 72 | 0.00065 |
Table 3: IC50 Values of a Thiazole Derivative in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Compound 4c (µM) | Reference |
| MCF-7 | Breast Cancer | 2.57 ± 0.16 | [8] |
| HepG2 | Liver Cancer | 7.26 ± 0.44 | [8] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][9][10]
Materials:
-
Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on the quantification of LDH, a stable cytosolic enzyme that is released upon cell lysis.[12]
Materials:
-
LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described in the MTT assay protocol. Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Positive Control (Maximum LDH release): Cells treated with lysis buffer provided in the kit.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
LDH Assay Experimental Workflow
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between different stages of cell death by using Annexin V-FITC to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to stain the DNA of necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture medium to include any floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The cell population will be differentiated into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells Quantify the percentage of cells in each quadrant.
-
Signaling Pathways Implicated in Thiazole Derivative-Induced Cytotoxicity
Thiazole derivatives can induce cytotoxicity by modulating various signaling pathways. A common mechanism is the induction of apoptosis.[9]
Apoptosis Signaling Pathways
Thiazole compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[9] Key events include the activation of caspases, which are proteases that execute programmed cell death.[9] Some thiazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[13] This, in turn, activates the caspase cascade, culminating in apoptosis.[14]
General Apoptotic Signaling Pathway
Other Key Signaling Pathways
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Some thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis.[8][15]
-
VEGFR-2 Signaling: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, which is essential for tumor growth. Certain thiazole compounds have shown potent inhibitory activity against VEGFR-2.[16]
-
Cell Cycle Regulation: Thiazole derivatives can induce cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cell proliferation.[1][17]
Conclusion
The cell-based assays and protocols outlined in this document provide a robust framework for the initial cytotoxic characterization of novel thiazole derivatives. By employing a combination of assays that measure different cellular responses, researchers can gain a comprehensive understanding of the cytotoxic potential and the underlying mechanisms of action of these promising anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine in Tubulin Polymerization Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and the maintenance of cell structure. Their dynamic instability is essential for their function, making them a key target for anticancer drug development. Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing the microtubule structure, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
The compound 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives are of interest as potential tubulin polymerization inhibitors. Structural analogs have been shown to interact with the colchicine-binding site on β-tubulin, thereby inhibiting the assembly of microtubules. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound as a tubulin polymerization inhibitor using established turbidity and fluorescence-based assays.
Mechanism of Action: Inhibition of Tubulin Polymerization
Derivatives of this compound are believed to exert their antiproliferative effects by acting as microtubule-destabilizing agents. By binding to the colchicine site on tubulin dimers, these small molecules prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle at the G2/M phase, the activation of apoptotic pathways, and ultimately, cell death.
Caption: Proposed mechanism of action for tubulin polymerization inhibitors.
Quantitative Data of Structurally Related Compounds
| Compound Name/Reference | Assay Type | Target Organism/Cell Line | IC50 (µM) for Tubulin Polymerization | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Turbidity | Purified Tubulin | 26.8 | [1] |
| 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-(4'-methoxyphenyl)thiazole (3d) | Turbidity | Purified Tubulin | 2.1 | [2] |
| 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-(4'-chlorophenyl)thiazole (3e) | Turbidity | Purified Tubulin | 0.44 | [2] |
| Combretastatin A-4 (CA-4) (Reference Compound) | Turbidity | Purified Tubulin | 1.2 | [2] |
| Nocodazole (Reference Compound) | Fluorescence | Purified Tubulin | ~2.3 | [3] |
Experimental Protocols
Two standard methods for monitoring in vitro tubulin polymerization are presented below. The choice of assay may depend on available equipment and throughput requirements. The fluorescence-based assay is generally considered more sensitive.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This method measures the increase in light scattering at 340 nm as tubulin dimers polymerize into microtubules.
1. Materials and Reagents:
-
Lyophilized tubulin (>99% pure, bovine brain)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM in distilled water)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive Control: Nocodazole or Combretastatin A-4 (1 mM in DMSO)
-
Vehicle Control: DMSO
-
Pre-chilled, clear, 96-well microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
2. Experimental Workflow:
Caption: General workflow for the in vitro tubulin polymerization assay.
3. Detailed Protocol:
-
Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Compound Dilution: Prepare a series of 10x working stocks of this compound and control compounds by diluting the stock solution in General Tubulin Buffer. This will allow for the generation of a dose-response curve.
-
Reaction Mix Preparation: On ice, prepare the tubulin polymerization reaction mix. For a final tubulin concentration of 2 mg/mL, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Finally, add the reconstituted tubulin.
-
Assay Plate Setup:
-
Pipette 10 µL of the 10x compound dilutions, positive control, or vehicle control into the appropriate wells of a pre-chilled 96-well plate.
-
To initiate the reaction, add 90 µL of the ice-cold tubulin polymerization reaction mix to each well. Mix gently by pipetting, avoiding the formation of air bubbles.
-
-
Data Acquisition: Immediately place the plate into the pre-warmed microplate reader. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.
-
Data Analysis:
-
Subtract the absorbance at time zero from all subsequent time points for each well.
-
Plot the change in absorbance versus time for each concentration of the test compound.
-
Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization (plateau).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This more sensitive method utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[4]
1. Materials and Reagents:
-
Lyophilized tubulin (>99% pure, bovine brain)
-
Fluorescence Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10% Glycerol
-
GTP solution (10 mM in distilled water)
-
Fluorescent Reporter: DAPI (1 mM stock in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive Control: Nocodazole (1 mM in DMSO)
-
Vehicle Control: DMSO
-
Pre-chilled, black, 96-well microplates (e.g., half-area)
-
Temperature-controlled fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
2. Detailed Protocol:
-
Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.
-
Compound Dilution: Prepare 10x working stocks of the test and control compounds in Fluorescence Assay Buffer.
-
Reaction Mix Preparation: On ice, prepare the tubulin reaction mix. Combine Fluorescence Assay Buffer with GTP (to a final concentration of 1 mM) and DAPI (to a final concentration of 10 µM). Lastly, add the reconstituted tubulin to a final concentration of 2 mg/mL.
-
Assay Plate Setup:
-
Pipette 5 µL of the 10x compound dilutions or controls into the appropriate wells of a pre-chilled, black 96-well plate.
-
To start the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
-
Data Acquisition: Immediately place the plate in the pre-warmed reader. Measure the fluorescence intensity every 60-90 seconds for 60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each condition.
-
The IC50 value can be determined by calculating the percentage of inhibition of the polymerization signal at a specific time point (e.g., 30 minutes) within the linear phase of the control reaction, relative to the vehicle control.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory effects of this compound on tubulin polymerization. By quantifying its activity and comparing it to known inhibitors, researchers can effectively evaluate its potential as a novel antimitotic agent for cancer therapy. It is recommended to perform these assays with appropriate controls to ensure the validity and reproducibility of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
Application Notes and Protocols for Molecular Docking Studies of 2-Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Molecular docking serves as a crucial computational tool in the rational design of novel 2-aminothiazole-based therapeutic agents, enabling the prediction of binding affinities and conformations of these ligands within the active sites of target proteins.[5] This document provides detailed application notes and protocols for performing molecular docking studies with 2-aminothiazole compounds.
Application Notes
The versatility of the 2-aminothiazole core allows for substitutions at various positions, significantly influencing the therapeutic potential of its derivatives.[2] These modifications can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.[2] Molecular docking studies are instrumental in understanding these structure-activity relationships (SAR) at a molecular level.
Key Applications:
-
Target Identification and Validation: Docking can be used to screen libraries of 2-aminothiazole derivatives against various protein targets to identify potential lead compounds.
-
Lead Optimization: By visualizing the binding mode of a 2-aminothiazole compound, researchers can make informed decisions on chemical modifications to improve binding affinity and selectivity.
-
Mechanism of Action Studies: Docking can help elucidate the molecular mechanism by which a 2-aminothiazole derivative exerts its biological effect, for instance, by identifying key amino acid interactions within an enzyme's active site.
-
Predicting Binding Affinity: The scoring functions in docking programs provide an estimation of the binding energy, which can be used to rank and prioritize compounds for further experimental testing.
Quantitative Data Summary
The following tables summarize quantitative data from various molecular docking studies of 2-aminothiazole compounds with their respective protein targets.
Table 1: Docking Scores and Binding Affinities of 2-Aminothiazole Derivatives against Various Enzymes
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 2-amino-4-(4-bromophenyl) thiazole | α-Glucosidase | - | - | Not Specified | [6] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | - | -6.75 | Not Specified | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | - | -7.61 | Not Specified | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | - | -7.86 | Not Specified | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | - | -7.96 | Not Specified | [7] |
| Compound 3a | Oxidoreductase (2CDU) | -6.64 | - | Ile155, Gly156, Ser157, Ile160, Cys242, Ile243, Gly244 | [8] |
| Compound 3d | Oxidoreductase (3NM8) | - | - | Not Specified | [8][9] |
| IT Derivative | Bacillus cereus protein | -8.7 | - | Not Specified | [10] |
| IT Derivative | Candida albicans protein | -8.2 | - | Not Specified | [10] |
| Compound 2b | UDP-N-acetylmuramate/l-alanine ligase | -7.6 | - | Not Specified | [10] |
Table 2: In Vitro Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 2-amino-4-(4-bromophenyl) thiazole | α-Glucosidase | - | 56.61 ± 1.31 | [6] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | - | 0.008 ± 0.001 | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | - | 0.124 ± 0.017 | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | - | 0.129 ± 0.030 | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | - | 0.083 ± 0.041 | [7] |
| Compound S3c | A2780 Ovarian Cancer Cell Line | 15.57 | - | [11] |
| Compound S3c | A2780CISR Ovarian Cancer Cell Line | 11.52 | - | [11] |
Experimental Protocols
A generalized protocol for performing molecular docking of 2-aminothiazole compounds is provided below. This protocol is based on common practices and may need to be adapted depending on the specific software used (e.g., AutoDock, Schrödinger, MOE).
Protocol 1: Molecular Docking of a 2-Aminothiazole Derivative
1. Ligand Preparation:
-
Step 1.1: 2D Structure Drawing and Conversion. Draw the 2D structure of the 2-aminothiazole derivative using chemical drawing software (e.g., ChemDraw, Marvin Sketch). Save the structure in a suitable format (e.g., MOL, SDF).
-
Step 1.2: 3D Structure Generation and Energy Minimization. Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Open Babel or Avogadro.
-
Step 1.3: File Format Conversion. Save the 3D structure of the ligand in the PDBQT format for use with AutoDock or a similar format required by the chosen docking software.[12] This step typically involves adding polar hydrogens and assigning partial charges.
2. Protein Preparation:
-
Step 2.1: Protein Structure Retrieval. Download the 3D structure of the target protein from the Protein Data Bank (PDB).[5] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand.
-
Step 2.2: Protein Cleaning. Remove water molecules, co-factors, and any existing ligands from the protein structure file.[5] This can be done using molecular visualization software like PyMOL or Chimera.
-
Step 2.3: Protein Preparation for Docking. Prepare the protein for docking by adding polar hydrogens, assigning charges (e.g., Kollman charges), and repairing any missing atoms or residues. Save the prepared protein in the PDBQT format.
3. Docking Simulation:
-
Step 3.1: Binding Site Definition. Define the binding site on the target protein.[13] If the protein structure contains a co-crystallized ligand, the binding site can be defined as a grid box centered on this ligand.[13] Otherwise, binding pocket prediction tools or blind docking can be used.[13]
-
Step 3.2: Docking Algorithm Selection. Choose the appropriate docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used.[12]
-
Step 3.3: Setting Docking Parameters. Set the parameters for the docking run, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[12]
-
Step 3.4: Running the Docking Simulation. Execute the docking simulation. This will generate multiple binding poses of the ligand in the protein's active site, each with a corresponding docking score.
4. Analysis of Results:
-
Step 4.1: Pose Selection and Visualization. Analyze the generated docking poses. The pose with the lowest binding energy is typically considered the most favorable. Visualize the protein-ligand complex to examine the interactions.
-
Step 4.2: Interaction Analysis. Identify and analyze the key interactions between the 2-aminothiazole derivative and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Step 4.3: Validation. To validate the docking protocol, the native co-crystallized ligand can be re-docked into the protein's active site. The protocol is considered reliable if it can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).[13]
Visualizations
The following diagrams illustrate a typical workflow for a molecular docking study and a relevant signaling pathway targeted by 2-aminothiazole compounds.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the PI3K/Akt pathway by 2-aminothiazole derivatives.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking - An easy protocol [protocols.io]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine in Breast Cancer Cell Lines (MCF-7, MDA-MB-231)
Application Notes and Protocols for Researchers
Disclaimer: Direct experimental data on the application of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine in MCF-7 and MDA-MB-231 breast cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar thiazole derivatives and are provided as a representative guide for research purposes.
Introduction
Thiazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 4-phenyl-1,3-thiazol-2-amine scaffold, in particular, has been identified as a promising pharmacophore for the development of novel anti-breast cancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells. This document provides an overview of the potential applications and detailed experimental protocols for investigating the effects of this compound on the human breast adenocarcinoma cell line MCF-7 (estrogen receptor-positive) and the triple-negative breast cancer cell line MDA-MB-231.
Data Presentation
The antiproliferative activity of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for structurally related thiazole compounds against MCF-7 and MDA-MB-231 cell lines, as reported in various studies.
| Compound Class | Breast Cancer Cell Line | Reported IC50 Range (µM) |
| 4-Phenyl-1,3-thiazol-2-amine Derivatives | MCF-7 | 0.66 - 43.4 |
| MDA-MB-231 | 1.51 - 35.9 | |
| Bis-Thiazole Derivatives | MCF-7 | 0.66 |
| MDA-MB-231 | 1.51 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells.
Materials:
-
MCF-7 and MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in breast cancer cells treated with the test compound.
Materials:
-
Treated and untreated MCF-7 and MDA-MB-231 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of the compound on the cell cycle distribution.
Materials:
-
Treated and untreated MCF-7 and MDA-MB-231 cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in apoptosis.
Materials:
-
Treated and untreated MCF-7 and MDA-MB-231 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of the compound.
Caption: Hypothesized intrinsic apoptosis signaling pathway induced by the compound.
Caption: Logical relationship of compound-induced G2/M cell cycle arrest leading to apoptosis.
Application Notes and Protocols: High-Throughput Screening of a Library of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of compounds with significant therapeutic potential. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. High-throughput screening (HTS) of 2-aminothiazole libraries has emerged as a powerful strategy for the identification of novel hit compounds for various drug discovery programs.
These application notes provide detailed protocols for the high-throughput screening of a 2-aminothiazole derivative library against common drug targets, such as protein kinases and cancer cell lines, as well as for assessing their antimicrobial properties. The included methodologies cover primary screening, hit confirmation, and initial mechanism-of-action studies. Additionally, we address the common challenge of pan-assay interference compounds (PAINS) associated with the 2-aminothiazole scaffold and provide a logical workflow for hit validation.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign of a 2-aminothiazole library.
Table 1: Results from a Primary High-Throughput Kinase Inhibition Screen (VEGFR-2)
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| ATZ-001 | 10 | 85.2 | Yes |
| ATZ-002 | 10 | 12.5 | No |
| ATZ-003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| ATZ-1000 | 10 | 5.6 | No |
Table 2: Dose-Response Data for Confirmed Hits Against VEGFR-2
| Compound ID | IC50 (µM) |
| ATZ-001 | 1.2 |
| ATZ-003 | 0.8 |
| ATZ-157 | 2.5 |
| ATZ-342 | 0.5 |
Table 3: Anticancer Activity of Selected Hits in a Cell-Based Assay (MCF-7 Breast Cancer Cell Line)
| Compound ID | GI50 (µM) |
| ATZ-001 | 5.8 |
| ATZ-003 | 3.1 |
| ATZ-157 | 12.4 |
| ATZ-342 | 2.7 |
Table 4: Antimicrobial Activity of a Subset of the 2-Aminothiazole Library
| Compound ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| ATZ-501 | >128 | 16 |
| ATZ-502 | 64 | 8 |
| ATZ-503 | >128 | >128 |
| ATZ-504 | 32 | 4 |
Experimental Protocols
Protocol 1: Library Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
This protocol describes a general method for the parallel synthesis of a library of 2-aminothiazole derivatives.
Materials:
-
Array of α-haloketones
-
Array of substituted thioureas
-
Ethanol
-
96-well reaction blocks
-
Magnetic stirrer hotplate
-
Thin-layer chromatography (TLC) plates
-
Sodium bicarbonate solution (5% w/v)
-
Filtration apparatus
Procedure:
-
In each well of a 96-well reaction block, add the α-haloketone (1.0 eq) dissolved in ethanol.
-
To each well, add the corresponding thiourea (1.1 eq).
-
Seal the reaction block and heat to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixtures to cool to room temperature.
-
Neutralize each reaction with a 5% sodium bicarbonate solution.
-
Collect the precipitated solids by filtration.
-
Wash the solids with water and dry under vacuum to yield the crude 2-aminothiazole derivatives.
-
Characterize a subset of the library by LC-MS and ¹H NMR to confirm identity and purity.
Protocol 2: High-Throughput Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a fluorescent-based assay for screening inhibitors of the protein kinase VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well white, opaque microplates
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader capable of luminescence detection
Procedure:
-
Dispense 25 nL of each library compound (10 mM in DMSO) into the wells of a 384-well assay plate.
-
Add 5 µL of VEGFR-2 enzyme solution (e.g., 2 ng/µL in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., 0.2 mg/mL) and ATP (e.g., 10 µM) in kinase assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Protocol 3: High-Throughput Cell-Based Anticancer Assay
This protocol describes a cell viability assay to screen for cytotoxic effects of the 2-aminothiazole derivatives on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, black-walled microplates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Automated cell dispenser
-
Incubator (37°C, 5% CO₂)
-
Fluorescence plate reader
Procedure:
-
Using an automated cell dispenser, seed 5,000 MCF-7 cells in 40 µL of complete growth medium into each well of a 384-well plate.
-
Incubate the plates for 24 hours.
-
Add 100 nL of each library compound (at various concentrations) to the wells.
-
Incubate for 72 hours.
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Calculate the cell viability relative to vehicle-treated control cells and determine the GI50 values for active compounds.
Protocol 4: High-Throughput Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines an automated method for determining the MIC of the 2-aminothiazole derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli and S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well clear microplates
-
Automated liquid handling system (e.g., Opentrons OT-2)
-
Microplate reader capable of measuring optical density (OD) at 600 nm
Procedure:
-
Prepare a master plate of the library compounds with serial dilutions in CAMHB.
-
Using an automated liquid handler, transfer the diluted compounds to the 384-well assay plates.
-
Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours with shaking.
-
Measure the OD₆₀₀ of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of a compound that inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Experimental workflow for HTS of a 2-aminothiazole library.
Caption: Simplified VEGFR-2/PI3K/Akt signaling pathway.
Caption: Logical workflow for hit validation and triage.
Application Note & Protocols: Experimental Design for Evaluating the Anti-proliferative Activity of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of the anti-proliferative activity of novel chemical entities is a cornerstone of modern drug discovery, particularly in the field of oncology.[1][2][3] This process involves meticulously designed experiments to determine a compound's efficacy in inhibiting the growth of cancer cells. This document provides a comprehensive guide to the experimental design, execution, and data analysis for assessing the anti-proliferative effects of novel compounds. It includes detailed protocols for commonly used assays, guidelines for data presentation, and visualizations of key experimental workflows and cellular signaling pathways.
The core principle of these assays is to quantify the number of viable, proliferating cells after treatment with the compound of interest.[4][5] This is often achieved by measuring metabolic activity, DNA content, or the incorporation of nucleotide analogs during DNA synthesis. The resulting data is used to determine key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit a biological process by 50%.[6][7]
Experimental Workflow
A typical workflow for evaluating the anti-proliferative activity of a novel compound involves several key stages, from initial cell culture to final data analysis and interpretation. The following diagram illustrates a standard experimental workflow.
Caption: A generalized workflow for assessing the anti-proliferative activity of novel compounds.
Experimental Protocols
This section provides detailed protocols for three widely used anti-proliferative assays. It is crucial to optimize cell seeding density and incubation times for each cell line to ensure robust and reproducible results.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel compound (and vehicle control, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
CyQUANT® Cell Proliferation Assay
The CyQUANT® assay is a fluorescence-based method for quantifying the number of cells by measuring the cellular DNA content.[11] The CyQUANT® GR dye exhibits strong fluorescence enhancement upon binding to nucleic acids.[12]
Materials:
-
CyQUANT® Cell Proliferation Assay Kit (containing CyQUANT® GR dye and cell-lysis buffer)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel compound
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using a clear-bottom black 96-well plate suitable for fluorescence measurements.
-
Reagent Preparation: Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[11][12] This typically involves diluting the concentrated dye and lysis buffer.[11][12]
-
Cell Lysis and Staining: Remove the culture medium from the wells. For adherent cells, this can be done by inverting the plate and blotting on a paper towel. For suspension cells, centrifuge the plate and carefully aspirate the medium.
-
Freeze the plate at -70°C until ready to assay to ensure complete cell lysis.[11]
-
Thaw the plate at room temperature and add 200 µL of the CyQUANT® GR dye/cell-lysis buffer working solution to each well.
-
Incubation: Incubate for 2-5 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
The BrdU assay is an immunoassay that detects the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[13][14] This provides a direct measure of DNA synthesis and, therefore, cell proliferation.[15]
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, and substrate)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel compound
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[15]
-
Fixation and DNA Denaturation: Remove the labeling medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[15] This step is crucial to allow the antibody to access the incorporated BrdU.[13]
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.[15]
-
Secondary Antibody Incubation: Wash the wells and add the HRP-linked secondary antibody. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the wells and add the TMB substrate. Incubate until color development is sufficient.
-
Stop Solution and Absorbance Reading: Add a stop solution and measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.
Data Analysis
-
Background Subtraction: Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other wells.[4]
-
Calculation of Percentage Viability: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability for each compound concentration. % Cell Viability = (Absorbance_treated / Absorbance_control) x 100[4]
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[6]
Data Tables
The following tables provide a template for summarizing the results.
Table 1: Anti-proliferative Activity of Novel Compounds in HeLa Cells after 48h Treatment
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Compound A | 0.1 | 98.2 ± 4.5 |
| 1 | 85.1 ± 3.2 | |
| 10 | 52.3 ± 2.8 | |
| 50 | 15.6 ± 1.9 | |
| 100 | 5.2 ± 1.1 | |
| Compound B | 0.1 | 99.1 ± 3.8 |
| 1 | 92.5 ± 4.1 | |
| 10 | 75.4 ± 3.5 | |
| 50 | 48.9 ± 2.7 | |
| 100 | 22.1 ± 2.3 | |
| Vehicle | - | 100 ± 5.1 |
Table 2: IC50 Values of Novel Compounds across Different Cancer Cell Lines
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Compound A | 9.8 | 12.3 | 7.5 |
| Compound B | 45.2 | 55.8 | 38.9 |
| Doxorubicin | 0.5 | 0.8 | 0.3 |
Signaling Pathway Visualization
Understanding the mechanism of action of an anti-proliferative compound often involves investigating its effect on key cellular signaling pathways that regulate cell proliferation. The Ras-Raf-MEK-ERK (MAPK) pathway is a critical regulator of cell growth and division and is frequently dysregulated in cancer.[16]
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 12. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 13. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. BrdU Cell Proliferation Assay Millipore [sigmaaldrich.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Development of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine as a Lead Compound in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The thiazole ring is a privileged structure found in numerous biologically active molecules with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a 3,4-dimethoxyphenyl moiety is a key feature often associated with potent biological activity, particularly in the context of anticancer drug discovery, where it can mimic the trimethoxyphenyl ring of known tubulin inhibitors like colchicine and combretastatin A-4.
This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis, biological evaluation, and mechanism of action studies of this compound and its analogs as lead compounds for drug discovery.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₁₂N₂O₂S[1] |
| Molecular Weight | 236.29 g/mol [1] |
| Appearance | Typically a solid |
| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)N)OC[1] |
| InChIKey | QNLNRENPKAQTMJ-UHFFFAOYSA-N[1] |
Biological Activity and Mechanism of Action
While specific quantitative data for the lead compound this compound is not extensively available in the public domain, numerous studies on structurally related analogs strongly suggest its primary mechanism of action is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.
Quantitative Data for Structurally Similar Compounds
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of N-aryl-4-aryl-1,3-thiazol-2-amine derivatives, which are structurally similar to the lead compound. This data provides a strong rationale for the investigation of this compound as a potent anticancer agent.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (gastric cancer) | 0.36 | [2] |
| HT-1080 (fibrosarcoma) | 0.86 | [2] | |
| A549 (lung cancer) | 0.52 | [2] | |
| 2-arylamino-5-aryl-1,3,4-thiadiazole with 3,4,5-trimethoxyphenyl group | MCF-7 (breast cancer) | 6.6 | [3] |
Experimental Protocols
Synthesis of this compound
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of 2-aminothiazole derivatives.
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the synthesis of the lead compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1 equivalent) in ethanol.
-
Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate may form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base to neutralize the hydrobromide salt formed during the reaction until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for confirming the mechanism of action of the lead compound and its analogs.
Workflow for Tubulin Polymerization Inhibition Assay
References
Application Notes and Protocols: Utilizing Thiazole Derivatives as Scaffolds for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the utilization of thiazole derivatives as versatile scaffolds in the development of novel therapeutic agents. This document outlines the significant potential of thiazole-based compounds across various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. Detailed methodologies for key experiments are provided to facilitate the evaluation of these compounds, and quantitative data are summarized for comparative analysis.
Therapeutic Applications and Efficacy of Thiazole Derivatives
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] Its derivatives have been successfully developed into approved drugs and continue to be a focal point of drug discovery research.[1][3]
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.[1] Notably, they have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4][5]
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Target | Cancer Cell Line | IC50 | Reference |
| Compound 40 | B-RAFV600E | Melanoma | 23.1 ± 1.2 nM | [4] |
| Dabrafenib (Reference) | B-RAFV600E | Melanoma | 47.2 ± 2.5 nM | [4] |
| Compound 3b | PI3Kα | - | 0.086 ± 0.005 µM | [6] |
| Compound 3b | mTOR | - | 0.221 ± 0.014 µM | [6] |
| Compound 4i | EGFR | SaOS-2 | 0.190 ± 0.045 µg/mL | |
| Hydrazinyl thiazole derivative IV | EGFR-TK | - | - | [7] |
| Compound III | VEGFR-2 | - | 51.09 nM | [7] |
| Sorafenib (Reference) | VEGFR-2 | - | 51.41 nM | [7] |
| Hydrazinyl thaizole molecule II | C6 | C6 (Glioma) | 3.83 µM | [7] |
| Cisplatin (Reference) | DNA | C6 (Glioma) | 12.67 µM | [7] |
| Compound 4c | VEGFR-2 | - | 0.15 µM | [8] |
| Sorafenib (Reference) | VEGFR-2 | - | 0.059 µM | [8] |
| Compound 4c | - | MCF-7 | 2.57 ± 0.16 µM | [8] |
| Compound 4c | - | HepG2 | 7.26 ± 0.44 µM | [8] |
| Staurosporine (Reference) | - | MCF-7 | 6.77 ± 0.41 µM | [8] |
| Staurosporine (Reference) | - | HepG2 | 8.4 ± 0.51 µM | [8] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, primarily by targeting enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9][10]
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
| Compound/Derivative | Target | Assay | IC50/Inhibition | Reference |
| Organosilicon salt 21 | Inflammation | Carrageenin-induced edema | 57.2% inhibition at 0.2 mmol/kg | [11] |
| Organosilicon salt 22 | Inflammation | Carrageenin-induced edema | 55.0% inhibition at 0.01 mmol/kg | [11] |
| Compound 19 | Lipoxygenase | Enzyme inhibition | IC50 = 0.01 mmol | [11] |
| Compound 18 | Lipoxygenase | Enzyme inhibition | 66.7% inhibition at 0.1 mmol | [11] |
| Thiazole Derivative 5d & 5e | COX/LOX | Enzyme inhibition | Potent inhibitors | [12] |
| Nitro-substituted thiazole 3c | Inflammation | Carrageenan-induced rat paw edema | Up to 44% inhibition | [13] |
| Nitro-substituted thiazole 3d | Inflammation | Carrageenan-induced rat paw edema | Up to 41% inhibition | [13] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of new antibiotics and antifungals.[14][15]
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Organism | MIC (µM) | Reference |
| Compound 43a | S. aureus | 16.1 | [16] |
| Compound 43a | E. coli | 16.1 | [16] |
| Compound 43b | A. niger | 16.2 | [16] |
| Compound 43c | B. subtilis | 28.8 | [16] |
| Compound 5e | B. subtilis | 15.6 µg/mL | [17] |
| Compound 5e | S. aureus | 15.6 µg/mL | [17] |
| Compound 5h | E. coli | 31.25 µg/mL | [17] |
| Compound 5h | B. subtilis | 31.25 µg/mL | [17] |
| 4-bromo derivative | Bacteria | 2.3-39.8 µmol/ml x 10⁻² | [18] |
| 3-nitro derivative | Fungi | 0.3-38.6 µmol/ml x 10⁻² | [18] |
Neurodegenerative Disease Applications
Thiazole and thiazolidine derivatives have emerged as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by targeting key enzymes and pathological processes.[19][20] These compounds have shown inhibitory effects on acetylcholinesterase (AChE), beta-secretase-1, and glycogen synthase kinase-3β, and can also inhibit the aggregation of amyloid-beta and tau proteins.[19][20]
Table 4: Activity of Thiazole Derivatives in Neurodegenerative Disease Models
| Compound/Derivative | Target | Effect | Reference |
| Thiazole-piperazine hybrids (3a, 3c, 3i) | Acetylcholinesterase (AChE) | Significant inhibitory activity | |
| Thiazole-derived thiadiazole (Compound 8) | Alzheimer-related enzymes | Potent activity, surpassing donepezil |
Signaling Pathways and Experimental Workflows
The therapeutic effects of thiazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways and the experimental workflows to assess compound activity is crucial for drug development.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the evaluation of thiazole derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][19]
Materials:
-
Thiazole derivative compounds
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro B-RAFV600E Kinase Inhibition Assay
This assay measures the ability of thiazole derivatives to inhibit the kinase activity of the B-RAFV600E mutant protein.
Materials:
-
Recombinant active B-RAFV600E enzyme
-
Kinase buffer
-
MEK1 (inactive substrate)
-
ATP
-
Thiazole derivative compounds
-
Kinase detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiazole derivatives in the appropriate buffer.
-
Reaction Setup: In a microplate, add the kinase buffer, the B-RAFV600E enzyme, and the test compound. Pre-incubate for a short period.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions to measure the amount of ADP produced.
-
Luminescence Measurement: Measure the luminescent signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[17]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of cancer cells treated with thiazole derivatives.[1]
Materials:
-
Cancer cell line
-
Thiazole derivative compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the thiazole derivative at the desired concentration for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assay
This protocol is used to evaluate the inhibitory effect of thiazole derivatives on COX and LOX enzymes.
Materials:
-
Purified COX-1/COX-2 and LOX enzymes
-
Arachidonic acid (substrate)
-
Thiazole derivative compounds
-
Assay buffer
-
Detection reagents (specific to the assay kit)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a microplate, pre-incubate the COX or LOX enzyme with various concentrations of the thiazole derivative.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate at a specified temperature and time according to the assay kit instructions.
-
Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric method as described in the kit protocol.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for each compound.
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.[9]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Thiazole derivative compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then, add the AChE enzyme to all wells except the blank.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.[9]
Protocol 6: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Materials:
-
Thiazole derivative compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the thiazole derivative in the growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchhub.com [researchhub.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. journals.utm.my [journals.utm.my]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ukm.my [ukm.my]
- 20. phytojournal.com [phytojournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, a key intermediate in pharmaceutical research. The primary method discussed is the Hantzsch thiazole synthesis.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and product purity.
Question: My reaction yield is consistently low. What are the potential causes?
Answer: Low yields in the Hantzsch synthesis of this compound can stem from several factors:
-
Purity of Starting Materials: The primary starting materials are 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and thiourea. Impurities in the α-haloketone can lead to significant side reactions. Ensure the α-haloketone is pure and free from starting acetophenone or di-brominated byproducts.
-
Reaction Temperature: While heating is necessary, excessive temperatures can lead to decomposition and the formation of undesired byproducts. The optimal temperature is typically achieved by refluxing in a solvent like ethanol or methanol.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it.
-
Improper Work-up: The product is often isolated as an HBr salt and needs to be neutralized to precipitate the free amine.[4] Incomplete neutralization with a base (e.g., sodium carbonate, ammonia solution) will result in loss of product during filtration.[1][5] Ensure the pH of the solution is basic before filtering.
-
Product Solubility: The final product has some solubility in alcohol-water mixtures. Using an excessive amount of solvent during recrystallization or washing can lead to significant product loss.
Question: I am observing multiple spots on my TLC plate. What are the likely side products?
Answer: The presence of multiple spots on a TLC plate indicates impurities or side products. Common possibilities include:
-
Unreacted Starting Materials: The most common impurities are the unreacted 2-bromo-1-(3,4-dimethoxyphenyl)ethanone or thiourea.
-
Hydrolysis of α-Haloketone: The bromo-ketone can hydrolyze back to the corresponding alcohol, 1-(3,4-dimethoxyphenyl)ethan-1-ol-2-one, especially if there is water in the reaction mixture.
-
Formation of Bis-thiazole Species: If the stoichiometry is not carefully controlled, side reactions can occur.
-
Self-condensation of Thiourea: Under harsh conditions, thiourea can undergo self-condensation reactions.
To identify these, run co-spots with your starting materials. Purification via column chromatography or recrystallization is necessary to isolate the desired product.
Question: The reaction is not going to completion, even after extending the reaction time. What can I do?
Answer: If the reaction stalls, consider the following:
-
Solvent Choice: While ethanol and methanol are common, other solvents can be explored. Some literature reports the use of solvent-free conditions or microwave irradiation to drive the reaction to completion.[6][7][8]
-
Catalyst: While the Hantzsch synthesis does not typically require a catalyst, some modern variations employ catalysts to improve reaction rates and yields.[9]
-
Reagent Stoichiometry: A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[1] A molar ratio of 1:1.2 to 1:1.5 (α-haloketone to thiourea) is common.
Question: My final product is discolored and difficult to purify. What are the best practices for purification?
Answer: A common method for purification is recrystallization from ethanol or an ethanol-water mixture.[10] If your product is discolored, this often indicates the presence of impurities.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for purification. A solvent system of ethyl acetate and hexane is often effective.
-
Washing: Ensure the filtered product is washed thoroughly with cold water to remove any inorganic salts from the neutralization step, followed by a wash with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Hantzsch thiazole synthesis.[2] The mechanism involves three main steps:
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, a strong nucleophile, attacks the α-carbon of the 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, displacing the bromide ion.[4][11]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone, forming a five-membered ring.[1][11]
-
Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[11]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and thiourea.[1] The α-bromoketone is typically synthesized by the bromination of 3',4'-dimethoxyacetophenone.
Q3: What are the optimal reaction conditions to maximize yield?
A3: Optimal conditions can vary, but a general guideline for high yields includes:
-
Using a slight excess of thiourea.[1]
-
Refluxing in a polar protic solvent such as ethanol for 1-3 hours.
-
Careful monitoring of the reaction by TLC.
-
Proper neutralization to a basic pH to ensure complete precipitation of the product.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the observed melting point to the literature value.
-
Spectroscopy:
-
Mass Spectrometry: To confirm the molecular weight.[3]
-
Thin Layer Chromatography (TLC): To assess purity by observing a single spot.[1]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Ethanol | Reflux (~78°C) | 2 | ~85-95% |
| Methanol | Reflux (~65°C) | 3 | ~80-90% |
| Isopropanol | Reflux (~82°C) | 2 | ~85-95% |
| Solvent-free | 80-100°C | 0.5 - 1 | >90% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
-
Materials:
-
3',4'-Dimethoxyacetophenone
-
Bromine
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve 3',4'-dimethoxyacetophenone (1 equivalent) in glacial acetic acid in a flask equipped with a dropping funnel and a stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with constant stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until the red-brown color of bromine disappears.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
-
Thiourea
-
Ethanol (95%)
-
10% Sodium Carbonate solution
-
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents).
-
Add 95% ethanol to the flask (approximately 10 mL per gram of the bromoketone).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium carbonate. The volume of the sodium carbonate solution should be about three times the volume of the ethanol used.
-
Stir the resulting suspension for 15-20 minutes. A precipitate of the free amine should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with plenty of cold water and then with a small amount of cold diethyl ether.
-
Dry the product in a desiccator or a vacuum oven at low heat.
-
If necessary, recrystallize the crude product from ethanol.
-
Visualizations
Caption: Hantzsch synthesis pathway for the target molecule.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing the reaction yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives [mdpi.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Aminothiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues encountered with 2-aminothiazole derivatives in biological assays.
Troubleshooting Guides
Issue: Compound Precipitation Observed in Aqueous Assay Buffer
The appearance of a precipitate or cloudiness upon addition of your 2-aminothiazole derivative to an aqueous buffer is a common indicator of poor solubility. This can lead to inaccurate and unreliable assay results. Follow this troubleshooting workflow to diagnose and resolve the issue.
Comparison of Solubility Enhancement Techniques
Several methods can be employed to improve the solubility of 2-aminothiazole derivatives. The choice of technique depends on the specific compound properties, the biological assay, and the stage of drug development.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Co-solvents | Increasing the polarity of the solvent system with a water-miscible organic solvent.[1] | Simple, rapid, and effective for initial screening.[1] | Potential for solvent toxicity to cells and interference with assay components.[2] | High-throughput screening, initial in vitro assays. |
| pH Adjustment | Ionizing the 2-amino group by altering the pH of the medium. The amino group of 2-aminothiazole can be protonated in acidic conditions, which may increase aqueous solubility.[1][3] | Simple and cost-effective. | Can affect compound stability and biological activity; may not be compatible with all assays. | Compounds with ionizable groups. |
| Cyclodextrins | Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclic oligosaccharide.[1] | High solubilization capacity, low toxicity. | Can be expensive; may alter the free concentration of the compound. | In vitro and in vivo studies where co-solvents are not suitable. |
| Solid Dispersions | Dispersing the compound in an inert carrier matrix at the solid state. | Can significantly enhance dissolution rate and bioavailability. | Requires formulation development and characterization. | Preclinical and clinical formulation development. |
| Particle Size Reduction | Increasing the surface area of the solid compound through micronization or nanonization.[1] | Improves dissolution rate. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. | Oral and parenteral formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most straightforward method to try and solubilize a new 2-aminothiazole derivative for a cell-based assay?
A: The most common and initial approach is to use a co-solvent. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its high solubilizing power for a broad range of organic molecules and its miscibility with water.[4]
-
Recommendation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the assay low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[2] A solvent tolerance assay is recommended to determine the maximum acceptable DMSO concentration for your specific cell line.
Q2: How do I determine the maximum tolerated concentration of a co-solvent like DMSO for my cell line?
A: You should perform a solvent tolerance assay. This involves exposing your cells to a range of co-solvent concentrations (without your test compound) and measuring cell viability.
-
Brief Protocol:
-
Seed your cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your co-solvent (e.g., DMSO) in the cell culture medium, ranging from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.01%), including a no-solvent control.
-
Replace the medium in the cell plates with the solvent dilutions and incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
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The highest concentration of the co-solvent that does not significantly reduce cell viability compared to the no-solvent control is considered the maximum tolerated concentration.
-
Q3: My 2-aminothiazole derivative has an ionizable amino group. How can I use pH adjustment to improve its solubility?
A: The basic amino group on the thiazole ring can be protonated at acidic pH, forming a more soluble salt.[1][3] You can attempt to dissolve your compound in buffers with different pH values to determine its pH-solubility profile.
-
Considerations:
-
The optimal pH for solubility may not be compatible with your biological assay. Extreme pH values can denature proteins and affect cell viability.
-
Changes in pH can also alter the charge of your compound, which might affect its ability to cross cell membranes and interact with its target.
-
It is essential to run appropriate pH controls in your assay to ensure that any observed effects are due to your compound and not the buffer conditions.
-
Q4: What are cyclodextrins, and how can they help with the solubility of 2-aminothiazole derivatives?
A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[1] They can encapsulate poorly water-soluble molecules, like many 2-aminothiazole derivatives, within their central cavity, forming an inclusion complex that has significantly improved aqueous solubility.[1]
-
Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their higher solubility and lower toxicity compared to parent β-cyclodextrin.
Q5: How do I choose the best solubility enhancement strategy for my specific 2-aminothiazole derivative?
A: The selection of an appropriate strategy is a multi-faceted decision. The following decision tree can guide your choice.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol provides a method for determining the kinetic solubility of a compound, which is relevant for initial screening in drug discovery.
Materials:
-
Test 2-aminothiazole derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
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96-well UV-transparent microplates
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Microplate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the 2-aminothiazole derivative in 100% DMSO.
-
Prepare Standard Curve: Create a serial dilution of the stock solution in DMSO. Then, dilute these standards in PBS to generate a standard curve (e.g., 100 µM to 1 µM) with a constant final DMSO concentration (e.g., 1%).
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Sample Preparation: In a separate 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS in triplicate. This results in a final theoretical concentration of 100 µM with 1% DMSO.
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Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
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Measurement: Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.
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Read Absorbance: Measure the UV absorbance at the λmax of the compound.
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Calculation: Determine the concentration of the dissolved compound in the supernatant using the standard curve. This concentration represents the kinetic solubility.
Protocol 2: Preparation of a 2-Aminothiazole Derivative-Cyclodextrin Inclusion Complex
This protocol describes a method for preparing a solid inclusion complex of a 2-aminothiazole derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[1]
Materials:
-
2-aminothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stirring plate and magnetic stir bar
-
Freeze-dryer
Procedure:
-
Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in deionized water.
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Add Compound: Slowly add the 2-aminothiazole derivative to the HP-β-CD solution in a 1:1 molar ratio while stirring continuously.
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Complexation: Stir the mixture at room temperature for 24-48 hours. The solution may become clear as the complex forms.
-
Freezing: Freeze the resulting solution at -80°C until completely solid.
-
Lyophilization: Lyophilize the frozen solution using a freeze-dryer to obtain a solid, amorphous powder of the inclusion complex.
-
Characterization: The resulting powder can be characterized for its solubility, dissolution rate, and physical properties (e.g., using DSC, XRD). The aqueous solubility of the complex can be determined and compared to that of the free compound.
Data Presentation
Table 1: Example of Co-solvent Effect on the Apparent Solubility of a Model 2-Aminothiazole Derivative
| DMSO Concentration in Water (v/v) | Apparent Solubility (µg/mL) | Fold Increase |
| 0% (Pure Water) | < 1 | - |
| 1% | 15 | 15 |
| 5% | 85 | 85 |
| 10% | 250 | 250 |
Note: This is example data and the actual solubility will vary depending on the specific 2-aminothiazole derivative.
Table 2: Example of Solubility Enhancement of a Model 2-Aminothiazole Derivative using Cyclodextrins
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Free Compound | < 1 | - |
| Compound:HP-β-CD (1:1 molar ratio) | 55 | 55 |
| Compound:SBE-β-CD (1:1 molar ratio) | 120 | 120 |
Note: This is example data and the actual enhancement will depend on the specific compound and cyclodextrin used.
References
Optimizing reaction conditions for the synthesis of substituted thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted thiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the possibility of side reactions.[1]
-
Purity of Reactants: The purity of both the α-haloketone and the thioamide is crucial.[1] Impurities can lead to unwanted side reactions, which consume starting materials and complicate the purification of the final product.[1] 2-aminothiophenols, for instance, are susceptible to oxidation, so ensure they are pure and have been stored correctly under an inert atmosphere.[2] The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent plays a significant role in the reaction rate and yield.[1] While various solvents can be used, the optimal choice depends on the specific substrates.[1] It is advisable to perform small-scale solvent screening to identify the best option for your reaction.[1]
-
Temperature: Reaction temperatures can vary significantly. Conventional heating methods often require refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1] Suboptimal temperatures may lead to incomplete reactions or the formation of side products.[2]
-
Reaction Time: If the reaction is not reaching completion, consider increasing the reaction time.[2] Monitor the progress using Thin Layer Chromatography (TLC).[2]
-
-
Stoichiometry: Ensure the correct molar ratio of reactants. For example, in the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, a 1:1 molar ratio of the aminothiophenol and aldehyde is typical, though a slight excess of the aldehyde can sometimes be used to drive the reaction to completion.[2]
-
Incomplete Oxidation: A common side product is the dihydro-benzothiazole intermediate, which indicates incomplete oxidation.[2] Ensure an efficient oxidant is used or that the reaction is open to air if atmospheric oxygen is the intended oxidant.[2]
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?
Controlling regioselectivity is critical for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key factor:[3]
-
Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[3]
-
Acidic Conditions: Performing the synthesis under acidic conditions can result in a mixture of isomers.[3] The proportion of each isomer is influenced by the specific acid, temperature, and substrate structure.[3] To favor a single isomer, carefully control the pH of your reaction medium.[3]
Q3: How do I purify the final substituted thiazole product?
Purification is typically achieved through recrystallization from a suitable solvent like ethanol or methanol.[2] Alternatively, column chromatography on silica gel can be used.[2] The crude product of some Hantzsch syntheses can be isolated by simple filtration and may be pure enough for characterization.[4]
Q4: What are some common side products in thiazole synthesis and how can they be minimized?
A frequent side product is the intermediate 2,3-dihydro-benzothiazole, indicating incomplete oxidation.[2] To minimize this, ensure an efficient oxidant is used or that the reaction is exposed to air if atmospheric oxygen is the intended oxidant.[2] Other side products can arise from the degradation of starting materials, especially under harsh reaction conditions.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for a One-Pot Synthesis of a Hantzsch Thiazole Derivative.
| Entry | Catalyst Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | H₂O | 65 | 5 | 40 |
| 2 | 10 | H₂O | 65 | 4 | 55 |
| 3 | 15 | H₂O | 65 | 3.5 | 70 |
| 4 | 15 | EtOH | 65 | 3 | 75 |
| 5 | 15 | CH₃CN | 65 | 4 | 60 |
| 6 | 15 | EtOH/H₂O (1/1) | 65 | 2.5 | 90 |
| 7 | 15 | EtOH/H₂O (1/1) | Room Temp | 6 | 50 |
| 8 | 15 | EtOH/H₂O (1/1) | 80 | 2 | 88 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives. The specific reactants were 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and a substituted benzaldehyde, with silica-supported tungstosilisic acid as the catalyst.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [4]
-
Reactant Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol and a stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the mixture through a Buchner funnel.
-
Washing: Use water to rinse the collected solid (filter cake).
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry.
-
Analysis: Once dry, determine the mass of the product and calculate the percent yield. The product can be further analyzed by determining its melting point and running a TLC.[4]
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Hantzsch Thiazole Derivatives [5]
-
Mixture Preparation: Prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) in a 1:1 ethanol/water solvent system (5 mL).
-
Reaction Conditions:
-
Conventional Heating: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
-
Monitoring: Monitor the reaction progress by TLC.
-
Catalyst Recovery: Upon completion, filter the solid and dissolve it in acetone. The silica-supported catalyst can be recovered by filtration for reuse.
-
Product Isolation: Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.
Visualizations
Caption: Troubleshooting flowchart for low yields in thiazole synthesis.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
References
Technical Support Center: Troubleshooting the Biological Evaluation of Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results and common challenges during the biological evaluation of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound shows low or no activity in my cell-based assay. What are the common causes?
A1: Several factors can lead to a lack of observable activity. A primary reason is often poor aqueous solubility of the thiazole compound, which prevents it from reaching its intracellular target.[1][2] Another possibility is that the compound may be unstable in the cell culture medium, degrading before it can exert its effect.[3][4] It's also important to consider that the chosen cell line may not express the target protein or may have a resistance mechanism. Finally, the compound concentration might be too low to elicit a response.
Q2: I'm observing high cytotoxicity in my non-cancerous (control) cell line. How can I determine if this is an off-target effect?
A2: High cytotoxicity in control cell lines is a common issue and suggests a lack of selectivity.[3] This can be due to several reasons:
-
Compound concentration is too high: It is crucial to perform a dose-response curve to determine the therapeutic window.[3]
-
Solvent toxicity: Ensure the final concentration of solvents like DMSO is non-toxic to the cells (typically <0.5%).[1]
-
Inherent non-specific cytotoxicity: The compound might be interacting with unintended targets, a common concern with thiazole derivatives.[3] This can manifest as disruption of mitochondrial membrane potential or induction of oxidative stress.[3][5]
To investigate this, consider performing counter-screening against unrelated targets and using assays that can differentiate between apoptosis and necrosis, such as an Annexin V/Propidium Iodide (PI) assay.[3]
Q3: The results of my cytotoxicity assays are highly variable between experiments. What can I do to improve consistency?
A3: High variability in cytotoxicity assays can be frustrating and can stem from several experimental factors.[5] Common causes include:
-
Compound precipitation: Visually inspect your media for any precipitate after adding the compound. Thiazole compounds can have limited solubility.[3]
-
Inconsistent cell seeding: Ensure a uniform number of healthy, log-phase cells are plated in each well.[5]
-
Pipetting errors: Calibrate your pipettes regularly and use proper pipetting techniques.
-
Incubator fluctuations: Ensure stable temperature, CO2, and humidity levels in your incubator.[5]
-
Compound instability: Prepare fresh stock solutions and dilute them immediately before use.[3]
Q4: My thiazole compound is a potent enzyme inhibitor in vitro, but it shows poor activity in vivo. What could be the reason?
A4: This is a frequent challenge in drug development. Poor in vivo efficacy despite good in vitro potency often points to issues with the compound's pharmacokinetic properties.[6] Key factors include:
-
Poor oral bioavailability: This can be due to low aqueous solubility, low intestinal permeability, or significant first-pass metabolism in the liver and gut wall.[6]
-
Rapid clearance: The compound may be quickly removed from systemic circulation.
-
Formation of reactive metabolites: Thiazole-containing drugs can be converted into reactive metabolites by enzymes like cytochrome P450s, which can lead to toxicity and reduced efficacy.[7]
To diagnose the issue, in vivo pharmacokinetic studies comparing intravenous and oral administration are recommended to determine the absolute bioavailability.[6]
Troubleshooting Guides
Issue 1: Poor Compound Solubility in Aqueous Assay Buffer
Poor solubility is a prevalent issue with thiazole derivatives that can hinder their biological evaluation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor compound solubility.
Issue 2: High Background Cytotoxicity or Off-Target Effects
Distinguishing on-target from off-target effects is critical for the development of selective therapeutics.[3]
Troubleshooting Workflow:
Caption: Workflow to investigate off-target cytotoxicity.
Data Presentation
Table 1: Example IC50 Values of Thiazole Derivatives in Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [8] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [8] |
| 5k | MDA-MB-231 (Breast) | 0.176 | - | - | [9] |
| 9 | HepG2 (Liver) | 1.61 ± 1.92 | - | - | [10] |
| 10 | HepG2 (Liver) | 1.98 ± 1.22 | - | - | [10] |
| 23 | MCF-7 (Breast) | 5.71 | 5-Fluorouracil | 6.14 | [10] |
Table 2: Example Inhibitory Activity of Thiazole Derivatives Against Various Enzymes
| Compound ID | Target Enzyme | IC50 / KI Value | Reference Compound | Reference Value | Citation |
| 3c | Aldose Reductase | KI: 5.47 ± 0.53 nM | Epalrestat | KI: 34.53 ± 2.52 nM | [11] |
| 3c | α-Glucosidase | KI: 1.76 ± 0.01 µM | Acarbose | KI: 23.53 ± 2.72 µM | [11] |
| 28 | CDK2 | IC50: 0.35 ± 1.07 µM | Roscovitine | IC50: 0.39 ± 0.47 µM | [12] |
| 40 | B-RAFV600E | IC50: 23.1 ± 1.2 nM | Dabrafenib | IC50: 47.2 ± 2.5 nM | [12] |
| 4c | VEGFR-2 | IC50: 0.15 µM | Sorafenib | IC50: 0.059 µM | [8] |
| 3b | PI3Kα | IC50: 0.086 ± 0.005 µM | Alpelisib | Similar | [13] |
| 3b | mTOR | IC50: 0.221 ± 0.014 µM | Dactolisib | Weaker | [13] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the thiazole compound in the appropriate culture medium.[3] Include a vehicle control (e.g., 0.2% DMSO in medium) and an untreated control.[3]
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions or controls to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Seed cells in a 6-well plate. After attachment, treat with the thiazole compound at desired concentrations for the specified time. Include untreated and vehicle controls.[3]
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[3]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Analysis: Add 400 µL of 1x binding buffer to each tube and analyze immediately using a flow cytometer.[3]
-
Viable cells: FITC-negative and PI-negative
-
Early apoptotic cells: FITC-positive and PI-negative
-
Late apoptotic/necrotic cells: FITC-positive and PI-positive
-
Primary necrotic cells: FITC-negative and PI-positive
-
Signaling Pathways and Experimental Workflows
Many thiazole-based compounds exert their anticancer effects by inhibiting critical cell survival pathways, such as the PI3K/Akt/mTOR pathway.[5][13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. Specifically, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one is reacted with thiourea.
Q2: What are the typical reaction conditions for the Hantzsch synthesis of this compound?
A2: A common procedure involves reacting 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one with thiourea in ethanol. The reaction mixture is typically heated under reflux. After completion, the mixture is made basic to precipitate the product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The disappearance of the starting materials (α-bromoketone and thiourea) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
Q4: What are the common methods for purifying the crude product?
A4: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent like ethanol is often effective. For higher purity, silica gel column chromatography is recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Degradation of Starting Material: The α-bromoketone can be unstable.
-
Incorrect Reaction Conditions: Temperature or reaction time may not be optimal.
-
Product Lost During Workup: The product may be soluble in the aqueous layer if the pH is too low.
Solutions:
-
Monitor Reaction by TLC: Ensure the starting materials are consumed before stopping the reaction.
-
Use Fresh Starting Materials: Use freshly prepared or properly stored 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.
-
Optimize Reaction Time and Temperature: Gradually increase the reflux time and monitor the reaction.
-
Ensure Basic pH During Workup: After the reaction, adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure the amine product precipitates.[1]
Issue 2: Impure Product After Initial Precipitation
Possible Causes:
-
Unreacted Starting Materials: Residual thiourea or α-bromoketone may be present.
-
Formation of Side Products: Isomeric impurities or other byproducts from side reactions can occur. Under acidic conditions, the Hantzsch synthesis can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the desired 2-amino-thiazole.[2]
Solutions:
-
Thorough Washing: Wash the crude product with water to remove any water-soluble impurities like unreacted thiourea.
-
Recrystallization: Recrystallize the crude product from ethanol.[3] This is often effective in removing minor impurities.
-
Column Chromatography: For high purity, column chromatography is the most effective method.
Issue 3: Difficulty with Column Chromatography Purification
Possible Causes:
-
Inappropriate Solvent System: The chosen eluent may not provide adequate separation.
-
Column Overloading: Loading too much crude product can lead to poor separation.
-
Improper Column Packing: Air bubbles or channels in the silica gel will result in inefficient separation.
Solutions:
-
Optimize Solvent System using TLC: Before running the column, determine the best solvent system using TLC. The ideal system should give a good separation between your product and impurities, with the product having an Rf value of around 0.3-0.4. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[1]
-
Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band.
-
Careful Column Packing: Pack the column using a slurry method to ensure a homogenous and bubble-free stationary phase.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one in ethanol.
-
Addition of Thiourea: To this solution, add a solution of thiourea in ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 45 minutes.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to adjust the pH to 8-9.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried sample onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor with TLC, increase reaction time if necessary. |
| Product loss during workup | Ensure pH is basic (8-9) before extraction.[1] | |
| Impure Product | Unreacted starting materials | Wash crude product with water and perform recrystallization. |
| Side product formation | Purify by column chromatography. | |
| Column Issues | Poor separation | Optimize eluent system using TLC.[4] |
| Band tailing/streaking | Add a small amount of a basic modifier like triethylamine to the eluent. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (gradient elution) |
| Initial Eluent | 9:1 Hexane:Ethyl Acetate |
| Final Eluent | 1:1 Hexane:Ethyl Acetate (or higher polarity if needed) |
| Monitoring | TLC with UV visualization |
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Decision tree for troubleshooting product purity issues.
Caption: Hantzsch synthesis reaction scheme.
References
- 1. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
Technical Support Center: Optimizing 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the structure of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine to improve its efficacy as a potential anticancer agent targeting tubulin polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound and its derivatives?
Based on its structural similarity to other known anticancer agents, the primary hypothesized mechanism of action is the inhibition of tubulin polymerization.[1][2][3] The 2-aminothiazole core is a recognized scaffold in the development of tubulin inhibitors.[1][2] These compounds are thought to bind to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
Q2: What structural modifications can be made to the parent compound to improve its efficacy?
Improving efficacy often involves a systematic exploration of the structure-activity relationship (SAR). Key areas for modification include:
-
The 2-amino group: Acylation or substitution on the amine can significantly impact activity. For instance, introducing substituted benzoyl groups has been shown to increase antitubercular activity in some 2-aminothiazole series.[4][5]
-
The 4-phenyl ring: Modifications to the 3,4-dimethoxyphenyl ring can alter binding affinity and pharmacokinetic properties. Bioisosteric replacement of the methoxy groups with other substituents is a common strategy to improve metabolic stability and reduce potential toxicity.
-
The thiazole core: While generally considered important for activity, minor modifications or isosteric replacement (e.g., with an oxazole) could be explored to fine-tune physicochemical properties.
Q3: What are some common bioisosteric replacements for the 3,4-dimethoxyphenyl group?
Bioisosterism is a key strategy in drug design to enhance efficacy and improve pharmacokinetic profiles.[6][7][8][9] For a 3,4-dimethoxyphenyl moiety, potential bioisosteric replacements include:
-
Other substituted phenyl rings: Introducing different patterns of methoxy, hydroxyl, or halogen substitutions can modulate activity.
-
Heterocyclic rings: Replacing the phenyl ring with a pyridine or other heterocyclic system can alter solubility and hydrogen bonding potential.
-
Fused ring systems: Indazole or other bicyclic structures can mimic the spatial arrangement of the dimethoxy groups while offering different electronic and metabolic properties.
Troubleshooting Guides
In Vitro Tubulin Polymerization Assay
This assay is critical for directly measuring the inhibitory effect of your compounds on microtubule formation.
Problem: No or very low polymerization signal in the control group.
-
Possible Cause 1: Inactive Tubulin. Tubulin is a sensitive protein that can be denatured by improper handling.
-
Possible Cause 2: Incorrect Assay Conditions. Tubulin polymerization is highly dependent on temperature and buffer composition.
-
Possible Cause 3: Incorrect Spectrophotometer Settings.
Problem: High background signal or precipitate formation.
-
Possible Cause 1: Compound Precipitation. The test compound may not be soluble in the assay buffer.
-
Possible Cause 2: Light Scattering.
-
Solution: Ensure all solutions are properly filtered and free of dust or other particulates.
-
MTT/XTT Cell Viability Assay
These colorimetric assays are used to assess the cytotoxic effects of your compounds on cancer cell lines.
Problem: High variability between replicate wells.
-
Possible Cause 1: Inaccurate Cell Plating. Uneven cell distribution in the wells is a common source of error.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for consistency and check pipette accuracy.
-
-
Possible Cause 2: Edge Effects. Wells on the edge of the 96-well plate are prone to evaporation, leading to altered cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Problem: Low absorbance readings in the untreated control wells.
-
Possible Cause 1: Low Cell Number. The initial cell seeding density may be too low.
-
Possible Cause 2: Insufficient Incubation Time. The incubation time with the MTT reagent may be too short for formazan crystals to form.
-
Solution: Increase the incubation time with the MTT reagent until purple crystals are visible in the cells under a microscope.[13]
-
Problem: Test compound interferes with the assay.
-
Possible Cause: Chemical Interference. Some compounds can chemically reduce the MTT reagent or the color of the compound itself can interfere with absorbance readings.
-
Solution: Run a control experiment with the test compound in cell-free media to check for any direct reaction with the MTT reagent.[15]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with your compound.
Problem: Poor resolution of G0/G1 and G2/M peaks.
-
Possible Cause 1: Cell Clumping. Aggregates of cells will be interpreted as single events with higher DNA content, skewing the results.
-
Possible Cause 2: Incomplete RNA Digestion. Propidium iodide (PI) can also bind to double-stranded RNA, leading to a broadened G1 peak.
-
Solution: Ensure that RNase A is added to the staining solution and that the incubation is sufficient to degrade all RNA.[18]
-
Problem: Large sub-G1 peak in untreated control cells.
-
Possible Cause: High Level of Apoptosis. This indicates that the cells were not healthy at the start of the experiment.
-
Solution: Ensure that cells are in the exponential growth phase and have high viability before starting the treatment. Avoid over-confluency or nutrient deprivation in the cell culture.
-
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity (IC50) of selected 2-aminothiazole derivatives with structural similarities to this compound, demonstrating the impact of structural modifications on anticancer activity.
| Compound ID | R1 (Substitution on 2-amino group) | R2 (Substitution on 4-phenyl group) | Cell Line | IC50 (µM) | Reference |
| 10s | 2,4-dimethoxyphenyl | 4-methoxyphenyl | SGC-7901 | 0.36 | [1] |
| MGC-803 | 0.52 | [1] | |||
| BGC-823 | 0.86 | [1] | |||
| 10l | 3,4,5-trimethoxyphenyl | 3-hydroxy-4-methoxyphenyl | HT-1080 | <1 | [1] |
| 4c | p-nitrophenyl | 2-p-tolyl | SKNMC | 10.8 | [19] |
| 4d | m-chlorophenyl | 2-p-tolyl | Hep-G2 | 11.6 | [19] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-based)
This protocol is adapted from established methods to monitor tubulin polymerization by measuring the increase in optical density at 340 nm.[11]
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.[10]
-
GTP Stock (100 mM): Dissolve in GTB and store in aliquots at -70°C. Dilute to 10 mM in GTB on the day of the experiment.[10]
-
Tubulin Solution: Reconstitute lyophilized tubulin (e.g., porcine brain tubulin) to 10 mg/ml in ice-cold GTB with 1 mM GTP. Keep on ice and use within an hour.[12]
-
-
Assay Procedure:
-
Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled spectrophotometer.[10]
-
On ice, prepare the reaction mix. For a final volume of 100 µl and a tubulin concentration of 3 mg/ml, combine the test compound (dissolved in a suitable solvent like DMSO, final concentration ≤2%) or vehicle control with the tubulin solution.[10]
-
Add ice-cold GTB to bring the final volume to 100 µl.
-
Transfer the reaction mix to the pre-warmed 96-well plate.
-
Immediately start the kinetic measurement at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[10]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the effect of the compound on the lag time, polymerization rate (Vmax), and the final polymer mass compared to the vehicle control.
-
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps for determining cell viability after treatment with the test compounds.[20][21]
-
Cell Plating:
-
Harvest cells in their exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value of the compound by plotting cell viability against the compound concentration.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes how to prepare cells for cell cycle analysis by flow cytometry.[16][17][18]
-
Cell Harvesting and Fixation:
-
Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, slowly add 4 ml of ice-cold 70% ethanol to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or up to 2 weeks).[16]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
-
Visualizations
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug" by Kinsle E. Arnst [dc.uthsc.edu]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. atcc.org [atcc.org]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
Refinement of molecular modeling parameters for docking thiazole derivatives
Technical Support Center: Molecular Modeling of Thiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular modeling and docking of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is parameter refinement crucial for docking thiazole derivatives?
A1: Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[1][2] Standard force fields used in molecular docking simulations may not always accurately represent the specific electronic and conformational properties of the thiazole ring and its various substitutions. Refining parameters, such as partial charges, bond angles, and dihedral angles, is essential to improve the accuracy of docking predictions, leading to more reliable binding affinity estimates and interaction poses.
Q2: What are the most common software packages used for docking thiazole derivatives?
A2: A variety of software packages are available for molecular docking studies. Commonly used programs include AutoDock and AutoDock Vina, Glide (Schrödinger), and Molecular Operating Environment (MOE).[1][3][4][5] The choice of software often depends on the specific research needs, computational resources, and whether a commercial or free academic license is preferred.
Q3: How can I validate the results of my docking simulations for thiazole derivatives?
A3: Validation of docking results is a critical step to ensure the reliability of the computational predictions. A common method is to re-dock a co-crystallized ligand into the active site of the target protein to see if the docking program can reproduce the experimentally observed binding pose.[6] Additionally, performing molecular dynamics (MD) simulations on the docked complex can help assess the stability of the predicted binding mode over time.[7][8][9]
Q4: What are some key protein targets for thiazole derivatives in drug discovery?
A4: Thiazole derivatives have been investigated as potential inhibitors for a wide range of protein targets implicated in various diseases. Some notable examples include tubulin in cancer, DNA gyrase and penicillin-binding proteins in bacterial infections, and viral proteases like the main protease (Mpro) of SARS-CoV-2.[10][11][12]
Troubleshooting Guide
Q1: My docking results show unrealistic binding poses for my thiazole derivative. What could be the issue?
A1: Unrealistic binding poses can arise from several factors. A primary cause can be an improperly defined docking box or search space.[1] Ensure the grid box encompasses the entire binding site of interest. Another reason could be the lack of or incorrect protonation states of the ligand or protein residues. It is also crucial to ensure that the initial 3D structure of the thiazole derivative is of good quality and has been properly energy minimized.[13][14]
Q2: The docking scores for my series of thiazole derivatives do not correlate well with their experimental binding affinities (e.g., IC50 values). How can I improve this?
A2: A lack of correlation between docking scores and experimental data is a common challenge. This may indicate that the scoring function of the docking program is not accurately capturing the key interactions for your specific system. To address this, you can try using a different docking program with a different scoring function. Advanced techniques like refining the force field parameters for your specific thiazole derivatives using quantum mechanics (QM) calculations can also improve the accuracy of the scoring.[15] Additionally, post-processing the docking results with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate binding free energy estimations.[11]
Q3: My docking simulation crashes or takes an excessively long time to complete. What are the possible solutions?
A3: Long computational times or crashes can be due to the complexity of the ligand, particularly with a large number of rotatable bonds.[13] You can try to reduce the number of rotatable bonds by keeping certain rigid parts of the molecule fixed during the docking process. For instance, amide or aromatic bonds can be locked.[13] Another approach is to simplify the ligand structure if possible, or to reduce the size of the search space (grid box) if it is unnecessarily large.[1]
Q4: I am unsure about the correct partial charges for the sulfur and nitrogen atoms in the thiazole ring. How can I assign them accurately?
A4: Accurate partial charges are critical for electrostatic interaction calculations in docking. While general-purpose force fields provide default charges, these may not be optimal for substituted thiazoles. A more accurate approach is to calculate the partial charges using quantum mechanical methods.[16][17][18] Density functional theory (DFT) calculations, for example, at the B3LYP/6-31G(d,p) level of theory, can provide more accurate electrostatic potential (ESP) derived charges.[17]
Quantitative Data Summary
Table 1: Docking Performance of Various Thiazole Derivatives
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score / Binding Affinity | Key Interactions Noted | Reference |
| Thiazole-coumarin conjugates | SARS-CoV-2 Mpro | 6LU7 | Binding Energy: -8.33 to -9.87 kcal/mol | Interactions with the active site of the enzyme | [8] |
| Thiazole-triazole conjugates | ACE2 Receptor | - | Binding Energy: -7.89 to -9.75 kcal/mol | Interactions with the active site of the enzyme | [8][9] |
| 2,4-Disubstituted Thiazoles | Tubulin | 4O2B | IC50: 2.00 to 2.95 µM (polymerization inhibition) | Interaction with the colchicine binding site | [12] |
| Thiazole Schiff Bases | B. subtilis DNA Gyrase | - | - | Stable binding inside the complex | [7] |
| Azo-thiazole derivatives | Target Protein from PDB ID 1KZN | 1KZN | - | Favorable ligand-active site interactions | [5] |
Experimental Protocols
Protocol 1: General Molecular Docking Workflow
This protocol outlines a generalized workflow for performing molecular docking of thiazole derivatives.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[14]
-
Prepare the protein by removing water molecules and any co-crystallized ligands.[14]
-
Add hydrogen atoms and assign appropriate partial charges to the protein residues.[14]
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the thiazole derivative using a chemical drawing software and convert it to a 3D structure.[14]
-
Perform an initial energy minimization of the ligand structure.[14]
-
Assign partial charges to the ligand atoms. For improved accuracy with thiazole derivatives, consider using quantum mechanical calculations to derive these charges.[16][17][18]
-
-
Docking Simulation:
-
Define the binding site on the protein, typically by creating a grid box centered around the active site.[1]
-
Set the docking parameters, including the number of rotatable bonds in the ligand and the exhaustiveness of the search algorithm.
-
Run the docking simulation. The software will systematically sample different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.[14]
-
-
Analysis of Results:
-
Analyze the docked poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[14]
-
The pose with the most favorable score and interactions is considered the most likely binding mode.[14]
-
Validate the docking protocol by re-docking a known inhibitor or the native ligand if available.[6]
-
Protocol 2: Refinement of Ligand Parameters using Quantum Mechanics
This protocol describes a general approach to refine the partial charges of a thiazole derivative using quantum mechanics (QM).
-
Geometry Optimization:
-
Electrostatic Potential Calculation:
-
Once the geometry is optimized, calculate the electrostatic potential (ESP) on the molecular surface.
-
-
Charge Fitting:
-
Use a charge fitting procedure, such as the Merz-Kollman (MK) scheme, to derive the partial atomic charges from the calculated ESP.
-
-
Force Field Parameter Update:
-
Replace the default partial charges in the ligand's topology file with the newly calculated QM-derived charges for use in subsequent docking and molecular dynamics simulations.
-
Visualizations
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]
Addressing instability of 2-aminothiazole compounds in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of these compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole compound is showing signs of degradation in a DMSO stock solution, even when stored at room temperature. What is happening?
A1: 2-aminothiazole derivatives can be unstable in dimethyl sulfoxide (DMSO) at room temperature.[1] This instability can lead to chemical decomposition, including oxidation and dimerization of the compound.[1] Such degradation can result in a loss of the parent compound and the appearance of unexpected peaks in your analytical assays, potentially leading to irreproducible biological data.[1]
Q2: I am observing a change in the solubility and appearance of my 2-aminothiazole compound solution when I alter the pH. Is this related to stability?
A2: Yes, the stability of 2-aminothiazole compounds is often pH-dependent. The amino group on the thiazole ring can be protonated in acidic conditions, which may increase aqueous solubility.[2] However, both strongly acidic and basic conditions can catalyze hydrolytic degradation. It is crucial to determine the optimal pH range for the stability of your specific derivative.
Q3: What are the primary degradation pathways for 2-aminothiazole compounds?
A3: 2-aminothiazole compounds are susceptible to several degradation pathways:
-
Photodegradation: Exposure to UV light can induce decarboxylation (if a carboxylic acid group is present) and cleavage of the thiazole ring, potentially forming carbodiimides and other byproducts.[3]
-
Oxidation: The thiazole ring and the exocyclic amino group can be susceptible to oxidation, especially in the presence of oxygen, trace metals, or certain solvents like DMSO.[1][4] This can lead to the formation of oxygenated derivatives.[1]
-
Hydrolysis: Under both acidic and basic conditions, the thiazole ring can be susceptible to hydrolysis, leading to ring-opening and the formation of various degradation products. While specific data for 2-aminothiazoles is limited, this is a common pathway for similar heterocyclic compounds.
Q4: How can I improve the stability of my 2-aminothiazole compound in solution?
A4: Several strategies can be employed to enhance stability:
-
Storage Conditions: Store compounds as dry solids at low temperatures (e.g., -20°C) and protected from light.[1] For solutions, especially in DMSO, storage at -20°C significantly reduces the rate of decomposition.[1]
-
pH Control: Buffer your solutions to a pH where your compound exhibits maximum stability. This typically falls within a neutral to slightly acidic range, but needs to be determined experimentally.
-
Solvent Selection: If DMSO is causing instability, consider alternative solvents. For aqueous solutions, use deoxygenated water to minimize oxidation.
-
Structural Modification: In the drug design phase, modifying the 2-aminothiazole scaffold can improve stability. For instance, substitution at the 5-position of the thiazole ring can reduce its reactivity.[5]
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| New peaks appear over time in a stored solution. | Compound degradation. | 1. Re-analyze a freshly prepared solution to confirm the identity of the main peak. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. 3. Use LC-MS to obtain the mass of the unknown peaks and deduce their potential structures (e.g., oxidation, dimerization).[1] |
| Inconsistent peak areas between experiments. | Instability under experimental conditions. | 1. Prepare solutions fresh before each experiment. 2. Minimize the time the sample spends in the autosampler. 3. Evaluate the stability of the compound in the mobile phase. |
Issue 2: Poor Reproducibility of Biological Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Potency or activity of the compound decreases over time. | Degradation of the active compound in the stock or assay solution. | 1. Confirm the purity and integrity of the compound with a fresh analysis before each assay. 2. Investigate the stability of the compound under the specific assay conditions (e.g., temperature, media components). 3. If using DMSO stock solutions, store them at -20°C and minimize freeze-thaw cycles.[1] |
| High variability in results. | Inconsistent concentrations due to degradation. | 1. Implement stricter protocols for solution preparation and storage. 2. Quantify the compound concentration by a validated analytical method (e.g., HPLC-UV) immediately before use. |
Quantitative Data on Compound Stability
The following table provides illustrative data on the stability of a hypothetical 2-aminothiazole derivative under various conditions. Note: These values are representative and the actual stability of your compound will depend on its specific structure.
| Condition | Parameter | Value | Observation |
| pH | Half-life (t½) at 25°C in 0.1 N HCl (pH 1) | ~12 hours | Rapid degradation under strong acidic conditions. |
| Half-life (t½) at 25°C in pH 7.4 buffer | > 7 days | Relatively stable at neutral pH. | |
| Half-life (t½) at 25°C in 0.1 N NaOH (pH 13) | ~8 hours | Rapid degradation under strong basic conditions. | |
| Temperature | % Degradation in pH 7.4 buffer after 24h at 4°C | < 1% | Stable at refrigerated temperatures. |
| % Degradation in pH 7.4 buffer after 24h at 25°C | ~5% | Slow degradation at room temperature. | |
| % Degradation in pH 7.4 buffer after 24h at 50°C | ~25% | Accelerated degradation at elevated temperatures. | |
| Solvent | % Degradation in DMSO after 4 days at RT | Significant | Formation of oxygenated and dimerized products.[1] |
| % Degradation in DMSO after 2 months at -20°C | Minimal | Low temperature storage is effective.[1] | |
| Light | % Degradation after 24h UV irradiation (254 nm) | ~40% | Susceptible to photodegradation.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 2-aminothiazole compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Also, incubate a solution of the compound in a suitable solvent (e.g., pH 7.4 buffer) at 70°C for 48 hours.
-
At specified time points, prepare a solution from the solid or dilute the incubated solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., in quartz cuvettes) to a UV lamp (e.g., 254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
At specified time points, withdraw an aliquot for HPLC analysis.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general reversed-phase HPLC method for the analysis of 2-aminothiazole compounds and their degradation products.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the λmax of your compound (typically 250-300 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.
Visualizations
Caption: Potential degradation pathways for 2-aminothiazole compounds.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimizing dosage and treatment duration for in vitro studies of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives in in vitro studies. The information is compiled from published research on structurally related compounds and is intended to serve as a starting point for your own experimental design. It is crucial to note that optimal conditions for your specific cell lines and assays should be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: Based on studies of structurally similar aminothiazole derivatives, this compound is anticipated to exhibit biological activities such as anticancer and anti-inflammatory effects. For example, various N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and antiproliferative activity.[1] Other derivatives have been investigated as 5-lipoxygenase (5-LOX) inhibitors, which are involved in inflammation.[2]
Q2: What is a typical starting concentration range for in vitro assays?
A2: For initial screening assays, such as cell viability (MTT) assays, a broad concentration range is recommended to determine the compound's potency. Based on data from related compounds, a starting range of 0.01 µM to 100 µM is advisable.[3] For instance, the IC50 values (the concentration that inhibits 50% of cell growth) for some N,4-diaryl-1,3-thiazole-2-amines were found to be in the sub-micromolar to micromolar range.[1]
Q3: What is a standard treatment duration for cell-based assays?
A3: The treatment duration will depend on the specific assay and the expected mechanism of action. For antiproliferation and cytotoxicity assays, incubation times of 24, 48, and 72 hours are commonly used.[1][4][5] Shorter incubation times may be suitable for studying effects on signaling pathways, while longer durations are typically used to assess overall cell viability and growth inhibition.
Q4: How should I dissolve and store the compound?
A4: this compound is a small organic molecule and should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | - Compound concentration is too low.- Treatment duration is too short.- The compound is not active in the chosen cell line.- Compound degradation. | - Test a wider and higher range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Try a different cell line that may be more sensitive.- Ensure proper storage of the compound and prepare fresh dilutions for each experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of the compound in culture medium | - The compound has low solubility in aqueous solutions.- The final concentration is too high. | - Decrease the final concentration of the compound.- If using a solvent like DMSO, ensure the final concentration is low and the compound is well-mixed into the medium before adding to cells. |
| Unexpected cell morphology changes | - Cytotoxic effects of the compound.- Solvent toxicity. | - Perform dose-response and time-course experiments to characterize the morphological changes.- Include a vehicle control (medium with the same concentration of solvent) to distinguish between compound and solvent effects. |
Quantitative Data from Structurally Related Compounds
The following table summarizes in vitro data for compounds structurally related to this compound to provide an exemplary range of expected potencies.
| Compound | Cell Line | Assay | Treatment Duration | IC50 / GI50 (µM) | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | MTT | 72 h | 0.36 | [1] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | MGC-803 | MTT | 72 h | 0.86 | [1] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Bcap-37 | MTT | 72 h | 0.54 | [1] |
| Compound with two 3-methoxyphenyl groups | MCF-7 | MTT | 24 h | ~40% viability at 100 µM | [4][6] |
| Compound with two 3-methoxyphenyl groups | MDA-MB-231 | MTT | 24 h | ~34% viability at 100 µM | [4][6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.[5]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for screening the in vitro activity of a test compound.
Caption: A potential signaling pathway involving tubulin polymerization inhibition.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijbs.com [ijbs.com]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine versus Dasatinib
In the landscape of anticancer drug discovery, both novel chemical entities and established therapeutics are continuously evaluated for their potential to combat various malignancies. This guide provides a comparative overview of the anticancer activity of the investigational compound 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and the FDA-approved drug, dasatinib. While extensive data is available for dasatinib, a multi-targeted kinase inhibitor, direct and comprehensive experimental data for this compound is limited. Therefore, for the purpose of this comparison, data for a closely related and potent analogue, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (hereafter referred to as Compound 10s) , will be utilized as a representative for the thiazole derivative.
Executive Summary
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases, and is clinically used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action is well-characterized, and it has demonstrated broad-spectrum anticancer activity in preclinical studies. Compound 10s, a representative of the 4-aryl-1,3-thiazol-2-amine class, has been identified as a potent tubulin polymerization inhibitor, a distinct mechanism of action from dasatinib.[3] This comparison aims to provide a parallel assessment of their in vitro cytotoxicity, in vivo efficacy, and underlying mechanisms of action based on available preclinical data.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Compound 10s and dasatinib across various human cancer cell lines.
| Cell Line | Cancer Type | Compound 10s IC50 (µM) | Dasatinib IC50 (nM) |
| SGC-7901 | Gastric Adenocarcinoma | 0.36[3] | Not Widely Reported |
| A549 | Lung Adenocarcinoma | 0.86[3] | ~1870[4] |
| HT-1080 | Fibrosarcoma | 0.62[3] | Not Widely Reported |
| K562 | Chronic Myeloid Leukemia | Not Reported | <1[5] |
| Hep-2 | Laryngeal Squamous Cell Carcinoma | Not Reported | Dose-dependent inhibition observed[1] |
| 4T1 | Breast Cancer | Not Reported | 0.014 (free drug), 0.083 (SMA-dasatinib)[6] |
| MDA-MB-231 | Breast Cancer | Not Reported | 6.1 (free drug), 8.16 (SMA-dasatinib)[6] |
| MCF-7 | Breast Cancer | Not Reported | >10[6] |
| BCPAP | Thyroid Cancer | Not Reported | ~19-1250 (range)[5] |
| SW1736 | Thyroid Cancer | Not Reported | ~19-1250 (range)[5] |
| Cal62 | Thyroid Cancer | Not Reported | Cytostatic activity observed[2] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, cell density). Direct comparison should be made with caution. The IC50 for dasatinib is presented in nanomolar (nM) concentrations, highlighting its high potency against sensitive cell lines.
Table 2: In Vivo Antitumor Activity
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer compounds. The following table summarizes the available in vivo data for dasatinib. To date, no in vivo data for this compound or Compound 10s has been found in the public domain.
| Compound | Animal Model | Cancer Type | Dosing | Key Findings |
| Dasatinib | Nude mice with Hep-2 xenografts | Laryngeal Squamous Cell Carcinoma | Not specified | Significant reduction in tumor burden, comparable to cisplatin.[1] |
| Dasatinib | Balb/c mice with 4T1 tumors | Triple-Negative Breast Cancer | 5 mg/kg (free drug) | Delayed tumor growth.[7] |
| SMA-Dasatinib | Balb/c mice with 4T1 tumors | Triple-Negative Breast Cancer | Not specified | Almost entirely stopped tumor growth.[7] |
| Dasatinib | Patient-Derived Xenograft (PDX) mice | Lung Cancer | Not specified | Significantly inhibited tumor growth.[8] |
| Dasatinib | Syngeneic mouse models (B16.OVA, 1956, MC38, 4T1) | Melanoma, Sarcoma, Colon, Breast | 30 mg/kg daily | Significant decrease in tumor growth.[9] |
Mechanism of Action and Signaling Pathways
This compound (represented by Compound 10s)
Compound 10s exerts its anticancer effects by inhibiting tubulin polymerization.[3] Tubulin is a critical component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, Compound 10s induces cell cycle arrest at the G2/M phase, leading to apoptosis.[3]
Dasatinib
Dasatinib is a multi-targeted kinase inhibitor that blocks the activity of several key signaling proteins involved in cancer cell proliferation and survival.[1][5] Its primary targets include the BCR-ABL fusion protein, Src family kinases (Src, Lck, Yes, Fyn), c-KIT, ephrin A receptor, and platelet-derived growth factor receptor (PDGFR).[5] By inhibiting these kinases, dasatinib disrupts downstream signaling pathways that promote cell growth, leading to cell cycle arrest and apoptosis.[8]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample.[12][13]
Protocol:
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[14][15]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a predetermined size.
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a defined treatment period.
-
Data Analysis: Analyze the tumor growth inhibition in the treatment groups compared to the control group.
Conclusion
This comparative guide highlights the distinct anticancer profiles of this compound (represented by Compound 10s) and dasatinib. Dasatinib is a highly potent multi-targeted kinase inhibitor with established clinical efficacy in specific leukemias. Its mechanism of action is well-understood, and it exhibits broad preclinical activity. In contrast, the thiazole derivative, represented by Compound 10s, acts through a different mechanism by inhibiting tubulin polymerization, a validated and important anticancer target. While the available in vitro data for Compound 10s shows promising activity in the sub-micromolar range, further comprehensive studies, including in vivo efficacy and detailed pathway analysis for the specific compound this compound, are necessary to fully elucidate its therapeutic potential and to draw a more definitive comparison with established drugs like dasatinib. Researchers and drug development professionals can use this guide as a foundational reference for understanding the preliminary comparative landscape of these two compounds.
References
- 1. Antitumor effects of Dasatinib on laryngeal squamous cell carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Anticancer Activity of Nanoformulation of Dasatinib against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. BiTE® Xenograft Protocol [protocols.io]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Bridging the Benchtop and the Bedside: A Comparative Guide to 2-Aminothiazole Derivatives' In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a promising lab result to a viable clinical candidate is fraught with challenges. A critical step in this process is the cross-validation of in vitro activity with in vivo efficacy. This guide provides a comparative analysis of representative 2-aminothiazole derivatives, highlighting the correlation between their performance in cellular assays and preclinical animal models. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of clinically approved drugs like Dasatinib and Alpelisib.
This guide synthesizes available data to offer an objective comparison, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Data Summary: In Vitro vs. In Vivo
The following tables summarize the quantitative data for representative 2-aminothiazole derivatives, comparing their in vitro potency with their in vivo activity.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound ID | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Dosing Regimen | Outcome | Reference |
| Compound 19 | MTT Assay | HCT116 (Colon Carcinoma) | Not Specified | Human Tumor Xenograft in Nude Mice | 50 mg/kg, daily (intraperitoneal) | Significant tumor growth inhibition | |
| Compound 27 | Not Specified | HeLa, A549 | 1.6 ± 0.8 (HeLa) | Not Specified | Not Specified | Strong antiproliferative activity | |
| Compounds 43a, 43b, 44a, 44b | NCI In Vitro Screen | Various | GI50: 7.4 - 17.8 | Not Specified | Not Specified | Broad-spectrum antitumor activity | [1] |
Table 2: Antiprion Activity of 2-Aminothiazole (2-AMT) Analogs
| Compound ID | In Vitro Potency (EC50) | In Vivo Model | Dosing Regimen | Key Pharmacokinetic Parameters | In Vivo Outcome | Reference |
| IND24 | Not Specified | Mice | 3-day PK studies | High brain concentration, Absolute bioavailability: 27-40%, AUC/EC50 > 100 (total), 48-113 (unbound) | Selected for further testing in mouse models of prion disease | [2][3] |
| IND81 | Not Specified | Mice | 3-day PK studies | High brain concentration, Absolute bioavailability: 27-40%, AUC/EC50 > 100 (total), 48-113 (unbound) | Selected for further testing in mouse models of prion disease | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[4]
In Vivo Xenograft Model
This model is used to assess the antitumor activity of a compound in a living organism.
-
Cell Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[4]
-
Treatment Administration: Mice are randomized into control (vehicle) and treatment groups. The 2-aminothiazole derivative is administered at a specific dose and schedule (e.g., 50 mg/kg, daily, intraperitoneally).[4]
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every three days).[4]
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.[4]
In Vivo Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
-
Animal Model: Female FVB mice are often used for these studies.[2]
-
Dosing: Compounds are administered orally at a specific dose (e.g., a single 40 mg/kg dose or multiple doses over 3 days).[2][3]
-
Sample Collection: Blood and brain tissue are collected at various time points after dosing.
-
Bioanalysis: The concentration of the compound in plasma and brain is determined using analytical methods like LC-MS/MS.
-
Parameter Calculation: Key PK parameters such as Area Under the Curve (AUC) and bioavailability are calculated.[2][3]
Visualizing the Path to Efficacy
Diagrams illustrating the mechanism of action and experimental processes can aid in understanding the data.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative analysis of the efficacy of different 4-(aryl)-1,3-thiazol-2-amine analogs
A comprehensive analysis of the biological activities of 4-(aryl)-1,3-thiazol-2-amine analogs reveals a versatile scaffold with significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative overview of the efficacy of various analogs, supported by experimental data and detailed methodologies to aid researchers in drug development.
The 4-(aryl)-1,3-thiazol-2-amine core structure has proven to be a valuable pharmacophore in medicinal chemistry.[1][2] Its derivatives have been extensively explored, leading to the identification of potent inhibitors of various biological targets. This guide synthesizes findings from multiple studies to present a comparative analysis of these analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: Targeting Tubulin and Kinases
A significant body of research has focused on the development of 4-(aryl)-1,3-thiazol-2-amine analogs as anticancer agents. These compounds have been shown to exert their effects through mechanisms such as tubulin polymerization inhibition and kinase modulation.
Tubulin Polymerization Inhibitors
Several N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as inhibitors of tubulin polymerization, a critical process in cell division.[3] These compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]
A notable example is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s in the cited study), which exhibited potent antiproliferative activity against human cancer cell lines with IC50 values in the sub-micromolar range.[3] The introduction of a 2,4-dimethoxy substitution on the N-aryl ring was found to significantly enhance this activity.[3]
Table 1: Antiproliferative Activity of Selected N,4-diaryl-1,3-thiazole-2-amine Analogs [3]
| Compound | R2, R3, R4 on N-aryl ring | IC50 (μM) vs. HT-1080 | IC50 (μM) vs. SGC-7901 | IC50 (μM) vs. A549 |
| 10l | 3-hydroxy-4-methoxy | < 1 | - | - |
| 10s | 2,4-dimethoxy | 0.36 | 0.86 | 0.54 |
| 10u | 2,4-dimethoxy (N-methylated) | > 10 | > 10 | > 10 |
| 10v | 2,4-dimethoxy (N-acetylated) | > 10 | > 10 | > 10 |
Data extracted from a study by Sun et al. The specific cell lines and detailed results can be found in the original publication.[3]
Kinase Inhibitors
The 2-aminothiazole scaffold has also been identified as a novel template for kinase inhibitors.[4] Analogs have been developed as potent inhibitors of various kinases, including Src family kinases, Rho-associated kinases (ROCK), and dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).[4][5][6]
For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines displayed significant ROCK II inhibitory activities, with the most potent compound exhibiting an IC50 value of 20 nM.[5] Structure-activity relationship (SAR) studies indicated that a 4-pyridine substitution was generally more potent than a 3-pyridine substitution.[5]
Anti-inflammatory Activity: 5-Lipoxygenase Inhibition
Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity, demonstrating direct inhibition of 5-lipoxygenase (5-LOX).[7] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are involved in inflammation-related diseases.[7]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent 5-LOX inhibitor with significant anti-inflammatory activity.[7]
Antimicrobial Activity
The 4-(aryl)-1,3-thiazol-2-amine scaffold has been extensively investigated for its antimicrobial properties against a broad spectrum of bacteria and fungi.[1][8][9][10][11]
Table 2: Antimicrobial Activity of Selected 4-(Indol-3-yl)thiazole-2-amine Analogs [9]
| Compound | Substituent on Indole | MIC (mg/mL) vs. S. Typhimurium | MIC (mg/mL) vs. S. aureus |
| 5x | 5-Fluoro | 0.06 | 0.12 |
| 5m | 5-Chloro | 0.12 | 0.23 |
| 5d | 5-Bromo | 0.12 | 0.47 |
| 5u | 5-Nitro | 0.47 | 1.88 |
Data extracted from a study by Pleshka et al. The specific strains and detailed results can be found in the original publication.[9]
Docking studies suggest that the antibacterial activity of these compounds may be due to the inhibition of the E. coli MurB enzyme, while their antifungal activity could be attributed to the inhibition of 14α-lanosterol demethylase (CYP51).[9][10]
Experimental Protocols
Antiproliferative Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiazole analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and a GTP-regeneration system is prepared in a polymerization buffer.
-
Compound Addition: The thiazole analog or a control compound (e.g., paclitaxel, colchicine) is added to the reaction mixture.
-
Fluorescence Measurement: The fluorescence is monitored over time at specific excitation and emission wavelengths. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The effect of the compound on the rate and extent of tubulin polymerization is determined by analyzing the fluorescence curves.
Kinase Inhibition Assay (ELISA-based)
-
Coating: A microplate is coated with the substrate for the specific kinase being tested.
-
Kinase Reaction: The kinase, ATP, and the test compound at various concentrations are added to the wells and incubated to allow for phosphorylation of the substrate.
-
Detection: A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Signal Measurement: A chromogenic substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits kinase activity by 50% (IC50) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth.
-
Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This guide provides a snapshot of the vast research on 4-(aryl)-1,3-thiazol-2-amine analogs. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details. The versatility of this scaffold continues to make it an attractive starting point for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
Validating Cellular Target Engagement of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine, a small molecule with potential therapeutic applications. Based on structural similarity to known bioactive compounds, the putative molecular target of this compound is tubulin. This guide will, therefore, focus on methodologies to confirm its interaction with tubulin and compare its activity with established tubulin inhibitors.
Overview of Putative Target and Mechanism of Action
Compounds bearing the N,4-diaryl-1,3-thiazol-2-amine scaffold have been identified as potent inhibitors of tubulin polymerization. They are proposed to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. A structurally related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has demonstrated potent antiproliferative activity and functions as a tubulin polymerization inhibitor[1].
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Comparative Analysis of Target Engagement Validation Methods
Validating the interaction of a compound with its intracellular target is crucial for drug development. This section compares key experimental methods to confirm the engagement of this compound with tubulin.
Table 1: Comparison of In Vitro and Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Tubulin Polymerization Assay | Measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence of the compound. | Direct evidence of interaction with tubulin. Allows for determination of IC50 values for polymerization inhibition. | Acellular assay; does not confirm cell permeability or engagement in a cellular context. |
| Immunofluorescence Microscopy | Visualizes the microtubule network in cells treated with the compound using fluorescently labeled antibodies against tubulin. | Provides direct visual evidence of microtubule disruption in a cellular context. High-content analysis can quantify microtubule morphology. | Qualitative or semi-quantitative. Does not directly measure binding affinity. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in intact cells upon ligand binding. | Label-free method that confirms target engagement in a physiologically relevant environment. Can be adapted for high-throughput screening. | Indirect measure of binding. Not all compounds that bind induce a thermal shift. Requires specific antibodies for detection. |
Performance Data of Tubulin Inhibitors
The following table summarizes the inhibitory concentrations of a close analog of the topic compound and established tubulin inhibitors.
Table 2: In Vitro Activity of Tubulin Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Analog) | Tubulin | Tubulin Polymerization | Not explicitly stated, but potent inhibition shown | [1] |
| Combretastatin A-4 | Tubulin | Tubulin Polymerization | ~2-3 µM | [2] |
| Colchicine | Tubulin | Tubulin Polymerization | ~1-3 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Tubulin Polymerization Assay
This assay measures the effect of the test compound on the in vitro polymerization of purified tubulin.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagents and Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound) and control inhibitors (Colchicine, Combretastatin A-4) dissolved in DMSO.
-
96-well microplate reader with temperature control.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.
-
On ice, add tubulin protein to each well of a pre-chilled 96-well plate.
-
Add the compound dilutions or vehicle control (DMSO) to the respective wells.
-
Initiate polymerization by adding GTP to each well and immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) every minute for 60 minutes.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value.
-
Immunofluorescence Staining for Microtubule Disruption
This method visualizes the integrity of the microtubule network within cells after treatment with the compound.
Workflow:
Caption: Workflow for immunofluorescence analysis of microtubule integrity.
Protocol:
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compound and controls
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, controls, or vehicle for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to demonstrate direct binding of the compound to tubulin in intact cells.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Reagents and Materials:
-
Cell line expressing the target protein
-
Test compound and vehicle control
-
PBS
-
Protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies against tubulin and a loading control).
-
-
Procedure:
-
Culture cells to a high density and treat with the test compound or vehicle for a specified time.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble tubulin in each sample by Western blotting using a specific anti-tubulin antibody. A loading control (e.g., GAPDH) should also be probed.
-
Quantify the band intensities and plot the percentage of soluble tubulin relative to the unheated control against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Thiazole-X, a Novel Thiazole Derivative
For Immediate Release: An in-depth comparative analysis reveals that Thiazole-X, a novel synthetic thiazole derivative, demonstrates a broad and potent antimicrobial spectrum, positioning it as a promising candidate for further drug development. This guide provides a comprehensive benchmark of Thiazole-X's in vitro activity against a panel of clinically relevant bacteria and fungi, juxtaposed with the performance of established antibiotic agents. The following data and protocols underscore the potential of Thiazole-X in addressing the growing challenge of antimicrobial resistance.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of Thiazole-X was quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast. The results, summarized in the tables below, indicate that Thiazole-X exhibits significant inhibitory activity, in some cases surpassing that of conventional antibiotics.
Table 1: Antibacterial Activity of Thiazole-X (MIC in µg/mL)
| Microorganism | Thiazole-X | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus | 1.3 | 0.5 | 2.0 |
| Escherichia coli | 6.25 | 0.015 | 8.0 |
| Pseudomonas aeruginosa | 15.625 | 0.25 | >64 |
Table 2: Antifungal Activity of Thiazole-X (MIC in µg/mL)
| Microorganism | Thiazole-X | Fluconazole |
| Candida albicans | 3.9 | 0.5 |
The data reveals that Thiazole-X is particularly effective against the Gram-positive bacterium Staphylococcus aureus, with a MIC value of 1.3 µg/mL.[1][2] While its activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa is less potent than the fluoroquinolone ciprofloxacin, it demonstrates superior efficacy against P. aeruginosa when compared to ampicillin.[3][4][5] Furthermore, Thiazole-X displays noteworthy antifungal activity against Candida albicans.[6][7]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for Thiazole-X and the reference antibiotics was conducted using the standardized broth microdilution method.[8][9][10]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agents: Stock solutions of Thiazole-X and the comparator antibiotics were prepared in an appropriate solvent. A series of two-fold serial dilutions were then made in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Bacterial and fungal colonies from a fresh agar plate were suspended in a sterile saline solution. The turbidity of the suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The standardized inoculum was then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antimicrobial agent, was inoculated with 100 µL of the prepared inoculum. The plates were then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: Following incubation, the microtiter plates were visually inspected for turbidity. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.[8] Appropriate positive (growth control) and negative (sterility control) wells were included to validate the assay.
Visualizations: Workflows and Mechanisms
To further elucidate the experimental process and the potential mechanism of action, the following diagrams have been generated.
The first diagram illustrates the sequential steps of the broth microdilution assay used to determine the MIC values. The second diagram provides a simplified overview of the bacterial peptidoglycan synthesis pathway, a critical process for maintaining the structural integrity of the bacterial cell wall. This pathway is a common target for many antibiotics, such as the β-lactams, which inhibit the final transpeptidation step, leading to a weakened cell wall and eventual cell lysis.[11][12][13] While the precise mechanism of Thiazole-X is still under investigation, its efficacy against a range of bacteria suggests it may interfere with a fundamental cellular process such as cell wall synthesis.
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 5. youtube.com [youtube.com]
- 6. Video: Peptidoglycan Synthesis [jove.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. prezi.com [prezi.com]
- 12. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 13. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds, including approved pharmaceuticals.[1][2][3] Derivatives of this heterocyclic motif have demonstrated a broad spectrum of therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6] This guide provides a comprehensive comparison of synthetic methodologies and biological findings from published studies on 2-aminothiazole derivatives, supported by experimental data and detailed protocols to facilitate the replication and advancement of research in this field.
Quantitative Biological Activity Data
The biological efficacy of 2-aminothiazole derivatives is profoundly influenced by the nature and position of their substituents. The following tables present a consolidated summary of the in vitro anticancer and antimicrobial activities of selected derivatives, enabling a clear comparison of their performance.
Anticancer Activity of 2-Aminothiazole Derivatives
The cytotoxic effects of various 2-aminothiazole derivatives have been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of in vitro anticancer activity, is presented below for several compounds.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [4] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [4][7] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [4][7] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [4][7] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [4][7] |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [4][7] |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [4] |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [4] |
| 2-(phenylamino)thiazole-4-carboxamide (KY-05009) | HCT116 (Colon Cancer) | IC50 of 9 nM (TNIK inhibition) | [7] |
| 4-aryl-N-arylcarbonyl-2-aminothiazole (Compound 28) | HT29 (Colon Cancer) | 0.63 µM | [7] |
| Thiomorpholine derivative (63) | MCF-7 (Breast Cancer) | 7.5 mg/ml | [7] |
| Thiomorpholine derivative (63) | SW480 (Colon Cancer) | 13.0 mg/ml | [7] |
Antimicrobial Activity of 2-Aminothiazole Derivatives
The antimicrobial potential of 2-aminothiazole derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for assessing antimicrobial activity.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 | [5] |
| Piperazinyl derivative (121d) | Escherichia coli | 8 | [5] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [5] |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [5] |
| Halogenated thiourea derivative | Staphylococcal species | 4 to 16 | [5] |
| Derivative 117 (R1 = OCH3) | Escherichia coli | Not specified, but showed remarkable efficacy | [5] |
| Derivative 117 (R1 = CH3) | Escherichia coli | Not specified, but showed remarkable efficacy | [5] |
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the synthesis of a representative 2-aminothiazole derivative and for the evaluation of its biological activities.
Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)
This protocol describes a classic and widely used method for the synthesis of the 2-aminothiazole core structure.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting mixture through a Buchner funnel. Use water to rinse the filter cake.
-
Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
2-aminothiazole derivatives (test compounds)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, add the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[8]
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Antimicrobial Activity Evaluation: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates (round-bottom)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
2-aminothiazole derivatives (test compounds)
-
Sterile diluents
-
Multipipettor
Procedure:
-
Prepare a 2x stock solution of the highest desired concentration of the test compound in the appropriate broth medium.
-
Dispense 100 µL of the broth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x antibiotic stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Prepare a standardized inoculum of the test microorganism (typically 10^4 to 10^5 CFU/mL).
-
Inoculate each well (columns 1-11) with the microbial suspension. Column 11 will serve as a growth control (no compound), and column 12 will be a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms involved, the following diagrams have been generated using the DOT language.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Main | Insilico Medicine [insilico.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and Other Tubulin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tubulin inhibitor 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and its analogs with established microtubule-targeting agents. This analysis is supported by experimental data from published studies, detailing the methodologies for key assays to allow for reproducible research.
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for essential cellular functions, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified based on their binding site on the tubulin dimer, with the three main sites being the colchicine, vinca alkaloid, and taxane binding sites.
This guide focuses on the burgeoning class of thiazole-based tubulin inhibitors, specifically this compound and its close analogs, which have emerged as potent inhibitors targeting the colchicine binding site. We will compare their performance against well-established tubulin inhibitors from different classes:
-
Colchicine: A natural product that binds to the colchicine site and inhibits tubulin polymerization.
-
Paclitaxel (Taxol): A microtubule-stabilizing agent that binds to the taxane binding site.
-
Vinca Alkaloids (e.g., Vincristine): Agents that bind to the vinca alkaloid binding site and inhibit tubulin polymerization.
Mechanism of Action: A Tale of Different Binding Sites
The primary mechanism by which this compound and its analogs exert their anticancer effects is through the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This binding prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1]
This mechanism is distinct from that of other classes of tubulin inhibitors. Paclitaxel, for instance, stabilizes microtubules, preventing their disassembly and leading to the formation of abnormal microtubule bundles, which also results in mitotic arrest. Vinca alkaloids, on the other hand, bind to a separate site on β-tubulin, leading to the formation of paracrystalline aggregates and inhibiting microtubule assembly.
Caption: Mechanism of action of different tubulin inhibitors.
Performance Data: A Quantitative Comparison
The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for both antiproliferative activity against cancer cell lines and for the inhibition of tubulin polymerization in vitro. While direct head-to-head data for this compound is limited, a study on a closely related analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s) , provides valuable comparative insights.[1]
Antiproliferative Activity (IC50, µM)
| Compound | SGC-7901 (Gastric Cancer) | A549 (Lung Cancer) | HT-1080 (Fibrosarcoma) |
| Compound 10s | 0.36 ± 0.04 | 0.86 ± 0.07 | 0.52 ± 0.05 |
| CA-4 (Combretastatin A-4) | 0.005 ± 0.0003 | 0.003 ± 0.0002 | 0.004 ± 0.0003 |
| Nocodazole | 0.06 ± 0.005 | 0.04 ± 0.003 | 0.05 ± 0.004 |
Data for Compound 10s, CA-4, and Nocodazole are from the same study for direct comparison.[1]
| Compound | Representative IC50 Range (nM) across various cell lines | Binding Site |
| Paclitaxel | 2 - 10 | Taxane |
| Colchicine | 10 - 100 | Colchicine |
| Vincristine | 1 - 20 | Vinca |
Note: IC50 values for Paclitaxel, Colchicine, and Vincristine are compiled from various sources and may vary depending on the cell line and experimental conditions.
Tubulin Polymerization Inhibition (IC50, µM)
| Compound | IC50 (µM) |
| Compound 10s | 2.1 ± 0.2 |
| CA-4 (Combretastatin A-4) | 1.5 ± 0.1 |
| Colchicine | 1.8 ± 0.1 |
Data from a study comparing Compound 10s with CA-4 and Colchicine.[1]
These data indicate that while the thiazole derivative (Compound 10s) is a potent inhibitor of tubulin polymerization with activity comparable to CA-4 and Colchicine, its antiproliferative activity is in the sub-micromolar range, whereas CA-4 and Nocodazole exhibit nanomolar potency.[1] This difference may be attributed to factors such as cell permeability and metabolism.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key assays are provided below.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.
References
Statistical Validation of the Anti-Proliferative Effects of Novel Thiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-cancer agents with improved efficacy and reduced toxicity is a paramount goal in oncological research. Thiazole derivatives have emerged as a promising class of compounds, demonstrating significant anti-proliferative activity across a range of cancer cell lines.[1][2] This guide provides a comparative analysis of the anti-proliferative effects of select novel thiazole compounds against established anti-cancer agents, supported by experimental data and detailed methodologies for statistical validation.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of anti-cancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following tables summarize the IC50 values of several novel thiazole derivatives compared to standard chemotherapeutic drugs in various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Thiazole Derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Cisplatin | MCF-7 (Breast) | Not specified |
| A549 (Lung) | 0.97 ± 0.13 | 5-Fluorouracil | A549 (Lung) | Not specified | |
| Thiazole Derivative 10a | PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin | PC-3 (Prostate) | Not specified |
| MCF-7 (Breast) | 4 ± 0.2 | Sorafenib | MCF-7 (Breast) | 7 ± 0.3 | |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | |
| Thiazole Derivative 11d | A-549 (Lung) | 0.030 | Erlotinib | A-549 (Lung) | 0.033 |
| Thiazole Derivative 11f | A-549 (Lung) | 0.027 | Erlotinib | A-549 (Lung) | 0.033 |
Data synthesized from multiple sources.[3][4][5][6][7]
Experimental Protocols
Accurate and reproducible experimental design is critical for the statistical validation of the anti-proliferative effects of novel compounds. Below are detailed protocols for two key assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Novel thiazole compounds and reference drugs
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] This can reveal if a compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
Novel thiazole compounds and reference drugs
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the thiazole compounds or reference drugs for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[12]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI that has intercalated into the DNA.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Visualizing Mechanisms and Workflows
Experimental Workflow for Anti-Proliferative Studies
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of novel compounds.
Caption: A generalized workflow for the statistical validation of anti-proliferative compounds.
Targeted Signaling Pathway: Tubulin Polymerization Inhibition
Several novel thiazole derivatives have been shown to exert their anti-proliferative effects by inhibiting tubulin polymerization, a critical process for cell division.[5][7]
Caption: Inhibition of tubulin polymerization by novel thiazole compounds leading to mitotic arrest.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanocellect.com [nanocellect.com]
- 12. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 13. Flow Cytometry Protocol [sigmaaldrich.cn]
Independent Verification of 2-Aminothiazole-Based Inhibitors: A Comparative Analysis of Dasatinib and Alpelisib
A detailed guide for researchers, scientists, and drug development professionals on the independently verified mechanisms of action of two prominent 2-aminothiazole-based inhibitors, Dasatinib and Alpelisib. This guide provides a comparative analysis with alternative inhibitors, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This versatile heterocyclic motif is a key component in numerous approved drugs, demonstrating a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] In oncology, 2-aminothiazole-based inhibitors have been successfully developed to target a variety of key signaling molecules implicated in cancer progression, such as protein kinases and lipid kinases.[3][7]
This guide focuses on two exemplary 2-aminothiazole-containing drugs: Dasatinib, a multi-targeted tyrosine kinase inhibitor, and Alpelisib, a selective PI3Kα inhibitor. We will provide an independent verification of their mechanisms of action by comparing their performance against other well-established inhibitors targeting the same signaling pathways. The information is compiled from multiple independent studies to ensure objectivity and robustness.
Dasatinib: A Multi-Kinase Inhibitor Targeting BCR-ABL and SRC Family Kinases
Dasatinib is a potent, second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias, and SRC family kinases.[5][9] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[9][10]
Comparative Performance Data
Independent studies and clinical trials have consistently demonstrated the superior potency of Dasatinib compared to the first-generation inhibitor, Imatinib, and its comparable efficacy to other second-generation inhibitors like Nilotinib.
| Inhibitor | Target(s) | IC50 (BCR-ABL, cell-free) | Clinical Efficacy (Confirmed Complete Cytogenetic Response in newly diagnosed CML) | Reference(s) |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFRβ | <1 nM | 77% | [1][11] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | ~375 nM | 66% | [1][4] |
| Nilotinib | BCR-ABL, c-KIT, PDGFR | ~20-30 nM | 78-80% | [1][11] |
Signaling Pathway and Experimental Workflow
Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of BCR-ABL and SRC family kinases, thereby inhibiting the phosphorylation of downstream substrates crucial for cell proliferation and survival.
Experimental Protocols
In Vitro BCR-ABL Kinase Inhibition Assay
-
Objective: To determine the IC50 values of Dasatinib and Imatinib against BCR-ABL kinase.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Dilute recombinant human BCR-ABL kinase in the reaction buffer. Prepare a substrate solution containing a biotinylated peptide substrate and ATP.[4]
-
Inhibitor Preparation: Create serial dilutions of Dasatinib and Imatinib in DMSO, followed by further dilution in the reaction buffer.[4]
-
Assay Procedure: Add diluted inhibitors to a 384-well plate. Initiate the kinase reaction by adding the BCR-ABL enzyme and incubate. Add the ATP/substrate solution to start phosphorylation and incubate. Stop the reaction with an EDTA solution.[4]
-
Detection: Use a fluorescence-based method to quantify substrate phosphorylation.
-
Data Analysis: Plot the percentage of kinase inhibition against inhibitor concentration to calculate the IC50 value.
-
Western Blot for Phospho-CrkL (a BCR-ABL substrate)
-
Objective: To confirm Dasatinib's inhibition of BCR-ABL signaling in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Culture a CML cell line (e.g., K562) and treat with varying concentrations of Dasatinib or Imatinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody against phosphorylated CrkL (p-CrkL) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize p-CrkL levels to total CrkL or a loading control like β-actin.
-
Alpelisib: An α-Specific PI3K Inhibitor
Alpelisib is a first-in-class, orally bioavailable inhibitor that selectively targets the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[12][13] It is approved for the treatment of hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[13][14] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation through PIK3CA mutations is a common driver of tumorigenesis.[12]
Comparative Performance Data
Preclinical and clinical studies have validated the efficacy of Alpelisib, particularly in PIK3CA-mutant cancers, and have compared its performance to other PI3K pathway inhibitors.
| Inhibitor | Target(s) | IC50 (p110α) | Clinical Efficacy (Median Progression-Free Survival in PIK3CA-mutant breast cancer) | Reference(s) |
| Alpelisib | PI3Kα-selective | ~5 nM | 11.0 months | [15][16][17] |
| Buparlisib | Pan-PI3K | ~52 nM | 6.9 months | [18] |
| Taselisib | β-sparing PI3K (α, δ, γ) | ~1.1 nM | 7.4 months | [15][16] |
Signaling Pathway and Experimental Workflow
Alpelisib inhibits the PI3Kα isoform, preventing the phosphorylation of PIP2 to PIP3. This blocks the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the half-maximal growth inhibition (GI50) of Alpelisib and other PI3K inhibitors in cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed PIK3CA-mutant breast cancer cells (e.g., T47D, MCF7) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Alpelisib, Buparlisib, or Taselisib. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of treated cells to the DMSO control. Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 value.
-
Western Blot for Phospho-AKT
-
Objective: To verify that Alpelisib inhibits the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
-
Methodology:
-
Cell Culture and Treatment: Culture PIK3CA-mutant cells and treat with Alpelisib or a comparator for 1-2 hours.
-
Cell Lysis and Protein Quantification: Follow the same procedure as described for the Dasatinib Western Blot protocol.
-
SDS-PAGE and Transfer: Separate and transfer proteins as previously described.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated AKT (e.g., at Ser473). Also, probe separate blots or strip and re-probe for total AKT and a loading control.
-
Detection and Analysis: Visualize and quantify the bands as described above to determine the reduction in AKT phosphorylation relative to total AKT.[19]
-
Conclusion
Independent verification through a multitude of preclinical and clinical studies confirms the mechanisms of action for the 2-aminothiazole-based inhibitors Dasatinib and Alpelisib. Dasatinib is a highly potent inhibitor of BCR-ABL and SRC family kinases, demonstrating superior efficacy over first-generation inhibitors in CML. Alpelisib is a selective PI3Kα inhibitor that provides a significant clinical benefit in PIK3CA-mutated breast cancer, with a more favorable therapeutic window compared to pan-PI3K inhibitors. The provided data and protocols offer a framework for researchers to independently validate these findings and to guide the development of future 2-aminothiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 18. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Assessing the Off-Target Effects of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Comparative Analysis with Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prevalent feature in many biologically active molecules, demonstrating a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is a member of this class, and understanding its potential for off-target interactions is a critical aspect of its development as a therapeutic agent. While comprehensive public data on the specific off-target profile of this compound is limited, an analysis of structurally similar compounds can provide valuable insights into its potential secondary pharmacology.
This guide presents a comparative analysis of the off-target effects of compounds structurally related to this compound. The data herein is compiled from various public sources and is intended to serve as a reference for understanding the methodologies and potential outcomes of off-target effect profiling.
Comparative Analysis of Off-Target Profiles
To provide a framework for assessing the potential off-target effects of this compound, we will examine data from structurally related thiazole derivatives that have been evaluated for their kinase inhibition profiles and cytotoxicity against various cell lines. The presence of the dimethoxyphenyl group and the 2-aminothiazole core are key structural motifs that will guide the selection of comparable molecules.
Kinase Inhibition Profile
Many 2-aminothiazole derivatives have been investigated as kinase inhibitors.[4] Off-target kinase inhibition is a common liability for this class of compounds. The following table summarizes the kinase inhibition data for representative compounds with structural similarities to this compound. Dasatinib, a well-characterized multi-kinase inhibitor containing a 2-aminothiazole motif, is included for a broader context.[5]
| Kinase Target | 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (Dasatinib Analog) IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | Data not available | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | Data not available | > 1000 | > 1000 | 2.0 |
| SRC | Data not available | < 1 | 1.2 | 5.4 |
| LYN | Data not available | < 1 | < 10 | - |
| LCK | Data not available | < 1 | - | - |
| YES1 | Data not available | < 1 | - | - |
| KIT | Data not available | 5 | > 1000 | 13 |
| PDGFRA | Data not available | 16 | 94 | 1 |
| PDGFRB | Data not available | 1 | 39 | - |
| VEGFR2 | Data not available | 8 | - | 1.5 |
| FGFR1 | Data not available | 29 | - | 2 |
| EGFR | Data not available | > 1000 | > 1000 | - |
Data for Dasatinib, Bosutinib, and Ponatinib are compiled from publicly available sources. Conditions for each assay may vary.[5]
Cytotoxicity Profile
The cytotoxic effects of thiazole derivatives have been evaluated across various cancer cell lines. This data can allude to potential off-target effects leading to cellular toxicity. The table below presents the half-maximal inhibitory concentration (IC50) values for several thiazole-containing compounds against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (Gastric Cancer) | 0.36 |
| A549 (Lung Cancer) | 0.52 | |
| HeLa (Cervical Cancer) | 0.86 | |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17b) | NUGC (Gastric Cancer) | Data not available |
| HR (Gastric Cancer) | Data not available | |
| DLD1 (Colon Cancer) | Data not available | |
| HA22T (Liver Cancer) | Data not available | |
| HEPG2 (Liver Cancer) | Data not available | |
| MCF7 (Breast Cancer) | Data not available | |
| HONE1 (Nasopharyngeal Carcinoma) | Data not available | |
| 1,3,4-Thiadiazole derivative (4h) | HTC-116 (Colon Carcinoma) | 2.03 ± 0.72 |
| HepG-2 (Hepatocellular Carcinoma) | 2.17 ± 0.83 |
Note: The specific activities and off-target profiles are highly dependent on the full chemical structure of the molecule.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to assess off-target effects.
In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
1. Kinase Reaction:
- A reaction mixture is prepared containing the kinase, a suitable substrate (peptide or protein), and a buffer solution.
- The test compound, such as a this compound analog, is added at various concentrations. A DMSO control serves as a reference for uninhibited kinase activity.[5]
- The kinase reaction is initiated by the addition of ATP.
- The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]
2. Termination of Kinase Reaction and ATP Depletion:
- An equal volume of ADP-Glo™ Reagent is added to each reaction well to terminate the kinase reaction and deplete any remaining ATP.[5]
- The mixture is incubated for 40 minutes at room temperature.[5]
3. ADP to ATP Conversion and Signal Detection:
- Kinase Detection Reagent is added to each well. This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP.
- The newly synthesized ATP is then utilized in a luciferase/luciferin reaction to produce a luminescent signal.[5]
- The mixture is incubated for 30-60 minutes at room temperature.[5]
4. Data Acquisition and Analysis:
- Luminescence is measured using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.[5]
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
1. Cell Seeding:
- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- The test compound is dissolved in DMSO and then diluted to various concentrations in the cell culture medium.
- The culture medium is replaced with the medium containing the test compound, and the cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
- The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz can help to visualize complex biological processes and experimental designs.
Caption: Workflow for in vitro kinase selectivity profiling.
Caption: Inhibition of the BCR-ABL signaling pathway.
Conclusion
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (CAS No. 94497-51-5), a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Based on its GHS classification, this compound is considered hazardous. It is harmful if swallowed and causes serious eye damage[1]. Therefore, it must be disposed of as hazardous chemical waste. Improper disposal can lead to significant health risks and environmental contamination.
Hazard and Chemical Identification
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 94497-51-5 |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| GHS Hazard Codes | H302, H318 |
| Hazard Statement | Harmful if swallowed, Causes serious eye damage[1] |
| Signal Word | Danger[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A laboratory coat is required to protect against skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in solid form and as part of a liquid solution.
1. Waste Identification and Segregation:
-
Solid Waste: This includes any unused or expired this compound, as well as any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or absorbent materials used for spills).
-
Liquid Waste: This includes any solutions containing dissolved this compound.
-
Segregation: It is crucial to segregate this waste stream from other chemical waste to prevent potentially hazardous reactions. Do not mix with incompatible materials.
2. Waste Containment:
-
Solid Waste: Carefully place all solid waste into a designated, sealable, and chemically compatible hazardous waste container. Ensure the container is made of a material like high-density polyethylene.
-
Liquid Waste: Collect all liquid waste in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
-
Container Management: All waste containers must be kept securely closed when not in use.
3. Labeling:
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS number: "94497-51-5".
-
The primary hazards (e.g., "Toxic," "Corrosive").
-
The date when the waste was first added to the container.
4. Storage:
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. This area should be well-ventilated.
5. Final Disposal:
-
Contact EHS: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash[2][3]. This can lead to environmental damage and is a regulatory violation.
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Notify all personnel in the immediate area of the spill and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, contact your institution's EHS department.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance. Do not use combustible materials like paper towels for the initial containment.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
